Bcl-2-IN-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H31N5O5S |
|---|---|
Molecular Weight |
657.7 g/mol |
IUPAC Name |
N-[4-[(4-methylphenyl)methoxy]phenyl]-2-[[3-nitro-4-(2-phenylethylamino)benzoyl]amino]-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C37H31N5O5S/c1-24-7-9-26(10-8-24)23-47-30-15-13-29(14-16-30)39-35(43)28-12-18-32-34(22-28)48-37(40-32)41-36(44)27-11-17-31(33(21-27)42(45)46)38-20-19-25-5-3-2-4-6-25/h2-18,21-22,38H,19-20,23H2,1H3,(H,39,43)(H,40,41,44) |
InChI Key |
OXLAADCWAXTEIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(S4)NC(=O)C5=CC(=C(C=C5)NCCC6=CC=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Function and Inhibition of the Bcl-2 Protein Family: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The Identity of "Bcl-2-IN-14"
The term "this compound" does not correspond to a standardly recognized molecule in scientific literature. It is plausible that this is a misnomer or an internal designation for a compound related to the B-cell lymphoma 2 (Bcl-2) family of proteins. This guide will therefore focus on the broader Bcl-2 family, with a specific emphasis on the protein Bcl-2-like protein 14 (Bcl-2L14 or Bcl-G) and the mechanisms of Bcl-2 inhibitors, which are central to apoptosis research and cancer drug development.
The Bcl-2 Family: Key Regulators of Apoptosis
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, a programmed cell death mechanism crucial for tissue homeostasis.[1][2] The family includes both anti-apoptotic (pro-survival) and pro-apoptotic members, and the balance between these opposing factions dictates the cell's fate.[3][4]
-
Anti-apoptotic Proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1) These proteins prevent apoptosis by sequestering pro-apoptotic proteins.[3]
-
Pro-apoptotic Effector Proteins: (e.g., Bax, Bak) When activated, these proteins oligomerize at the mitochondrial outer membrane, leading to its permeabilization and the release of pro-apoptotic factors like cytochrome c.[4]
-
Pro-apoptotic BH3-only Proteins: (e.g., Bid, Bim, Puma, Bad, Noxa) These proteins act as sensors of cellular stress and initiate apoptosis by either directly activating the effectors or by neutralizing the anti-apoptotic proteins.[3]
Bcl-2L14 (Bcl-G): A Duality in Function
Bcl-2L14, also known as Bcl-G, is a member of the Bcl-2 family that exhibits a complex and context-dependent role in apoptosis.[5] While initially characterized as a pro-apoptotic protein, emerging evidence suggests it can also have pro-survival functions.
Pro-Apoptotic Role: Overexpression of Bcl-2L14 has been shown to induce apoptosis.[5] It contains a BH3 domain, which allows it to interact with and antagonize anti-apoptotic Bcl-2 proteins, thereby promoting cell death.
Pro-Survival Role and Other Functions: In some cellular contexts, Bcl-2L14 may contribute to cell survival.[1] Its interaction with proteins of the transport particle protein (TRAPP) complex suggests a role in intracellular trafficking.[5][6] The precise mechanisms that dictate its switch between pro-apoptotic and pro-survival functions are still under investigation and are likely influenced by cellular context and post-translational modifications.
Interaction Partners of Bcl-2L14: Bcl-2L14 interacts with a variety of proteins that modulate its function. These include:
-
Anti-apoptotic Bcl-2 proteins: Bcl-xL (deletion of the BH2 domain of Bcl-GL enhances this interaction).[6]
-
FAU: A protein that may regulate Bcl-G through post-translational modification.[5]
-
MELK: A kinase that can phosphorylate and negatively regulate the pro-apoptotic activity of Bcl-GL.[6]
-
TRAPP complex proteins: Suggesting a role in vesicle trafficking.[6]
Quantitative Data: Binding Affinities and Inhibitor Potency
The intricate network of interactions within the Bcl-2 family is governed by the specific binding affinities between its members. Furthermore, the efficacy of therapeutic agents targeting these proteins is quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
Table 1: Binding Affinities of BH3 Peptides to Anti-Apoptotic Bcl-2 Proteins [7][8]
| BH3 Peptide | Bcl-2 (Kd, nM) | Bcl-xL (Kd, nM) | Mcl-1 (Kd, nM) | Bcl-w (Kd, nM) | Bfl-1 (Kd, nM) |
| Bid | 0.6 | 0.5 | 1.2 | 0.4 | 1.5 |
| Bim | 0.4 | 0.3 | 0.8 | 0.2 | 0.7 |
| Puma | 0.3 | 0.2 | 0.5 | 0.1 | 0.4 |
| Bad | 1.0 | 0.8 | >1000 | 1.2 | >1000 |
| Noxa | >1000 | >1000 | 0.9 | >1000 | 1.1 |
| Bmf | 1.5 | 1.1 | 2.5 | 1.3 | 2.8 |
| Hrk | >1000 | 2.0 | >1000 | 1.8 | >1000 |
| Bik | 2.2 | 1.5 | 3.0 | 1.9 | 3.5 |
Table 2: Potency of Selected Bcl-2 Family Inhibitors [9][10][11]
| Inhibitor | Target(s) | IC50 / Ki | Cell Line / Assay Condition |
| Venetoclax (ABT-199) | Bcl-2 | Ki < 0.01 nM | Cell-free assay |
| Bcl-xL | Ki = 48 nM | Cell-free assay | |
| Mcl-1 | Ki > 444 nM | Cell-free assay | |
| HA14-1 | Bcl-2 | IC50 ≈ 9 µM | Fluorescence polarization assay |
| K562 | IC50 = 50 ± 3.6 µM | MTT assay | |
| IS21 | Pan-BH3 mimetic | - | Active in various cancer cell lines |
| 4t-QTC | - | IC50 = 50 ± 3.6 µM | K562 cells, MTT assay |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental procedures is crucial for a comprehensive understanding.
Caption: Intrinsic apoptosis pathway regulated by the Bcl-2 family.
Caption: A typical workflow for Western Blot analysis.
Experimental Protocols
Western Blot Analysis for Bcl-2 Family Proteins
This protocol is for the detection of Bcl-2 family proteins in cell lysates.[12][13]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (7.5-15% acrylamide)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Bcl-xL, anti-Mcl-1, anti-Bcl-G)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Cell Lysis: Wash cultured cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape adherent cells and collect lysates.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Expose the membrane to X-ray film or use a digital imaging system to visualize the protein bands.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[14][15]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10,000 cells per well in 100 µL of medium.
-
Treatment: Add the test compound at various concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Co-Immunoprecipitation (Co-IP) for Bcl-2 Protein Interactions
This technique is used to identify and validate protein-protein interactions.[18][19]
Materials:
-
Co-IP lysis buffer (e.g., RIPA or a milder buffer like Triton X-100 based buffer)
-
Antibody specific to the "bait" protein (e.g., anti-Bcl-2)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Cell Lysis: Lyse cells with a cold, non-denaturing lysis buffer to preserve protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein for several hours to overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis by Western Blot: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins ("prey").
References
- 1. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Bcl-2 and its pro-survival relatives in tumourigenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Gene - BCL2L14 [maayanlab.cloud]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Experimental Characterization of the Binding Affinities between Proapoptotic BH3 Peptides and Antiapoptotic Bcl-2 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. edspace.american.edu [edspace.american.edu]
- 13. 2.10. Western Blot Analysis [bio-protocol.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. Viability and apoptosis assays [bio-protocol.org]
- 18. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 19. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Bcl-2-IN-14: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of the intrinsic apoptotic pathway, acting as a key survival factor in many human cancers. Its overexpression is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to conventional therapies. Consequently, the development of small molecule inhibitors targeting Bcl-2 has emerged as a promising strategy in oncology. This technical guide provides an in-depth overview of the discovery and synthesis of a novel Bcl-2 inhibitor, Bcl-2-IN-14.
This compound, also identified as compound 13c in recent scientific literature, is a potent inhibitor of Bcl-2 with an IC50 value of 0.471 μM.[1] This document will detail the scientific background, discovery, synthesis, and biological evaluation of this compound, presenting a comprehensive resource for researchers and drug development professionals in the field of cancer therapeutics.
The Bcl-2 Signaling Pathway in Apoptosis
The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members, which collectively regulate mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic cascade. In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic members, preventing the formation of pores in the mitochondrial membrane. Upon receiving apoptotic stimuli, BH3-only proteins are activated and bind to the anti-apoptotic Bcl-2 proteins, liberating pro-apoptotic effectors like Bax and Bak. These then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately activating caspases and executing cell death.
Caption: The Bcl-2 signaling pathway and the inhibitory action of this compound.
Discovery of this compound
This compound was identified through a scaffold hopping strategy based on known Bcl-2 inhibitors. The design of this novel benzothiazole-based molecule was guided by molecular modeling studies to optimize its interaction with the BH3-binding groove of the Bcl-2 protein.[2] The primary publication describing its discovery is "Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors" by Ismail HS, et al., published in Scientific Reports in 2023.[1]
Synthesis of this compound
The synthesis of this compound involves a multi-step process centered around the formation of a 2-aminobenzothiazole core. While the specific details for the synthesis of this compound (compound 13c) are outlined in the primary literature, a general synthetic workflow for this class of compounds is presented below. The synthesis typically begins with the formation of a substituted 2-aminobenzothiazole, followed by a series of coupling and functionalization reactions to build the final molecule.
References
An In-depth Technical Guide to the Target Binding Affinity of a Potent Bcl-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding affinity of a representative potent and selective Bcl-2 inhibitor, Venetoclax (also known as ABT-199). Due to the lack of publicly available data for a specific molecule designated "Bcl-2-IN-14," this document leverages the extensive research and data on Venetoclax as a prime exemplar for understanding the principles and methodologies in the field. This guide will delve into the quantitative binding data, detailed experimental protocols for its determination, and the signaling context of Bcl-2 inhibition.
Quantitative Target Binding Affinity
The efficacy of a Bcl-2 inhibitor is fundamentally determined by its binding affinity and selectivity for Bcl-2 over other anti-apoptotic members of the Bcl-2 family, such as Bcl-xL, Bcl-w, and Mcl-1. High affinity ensures potent inhibition of Bcl-2's pro-survival function, while selectivity is crucial for minimizing off-target effects. For instance, inhibition of Bcl-xL can lead to thrombocytopenia.
The binding affinities of Venetoclax have been meticulously characterized using various biophysical and biochemical assays. The data presented below is a summary of findings from competitive fluorescence polarization assays and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
| Target Protein | Binding Affinity (Ki) | Selectivity vs. Bcl-2 |
| Bcl-2 | <0.01 nM[1][2][3][4] | - |
| Bcl-xL | 48 nM[2] | >4800-fold[1] |
| Bcl-w | 245 nM[2] | >4800-fold[1] |
| Mcl-1 | No significant activity | Not applicable[1] |
Note: Ki (inhibition constant) is a measure of the inhibitor's binding affinity. A lower Ki value indicates a stronger binding affinity.
Experimental Protocols
The determination of binding affinity for Bcl-2 inhibitors relies on robust and sensitive in vitro assays. The following are detailed methodologies for two commonly employed techniques: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the disruption of the interaction between Bcl-2 and a fluorescently labeled ligand (e.g., a BH3 peptide) by a test compound.
Principle: A terbium (Tb)-labeled anti-His antibody (donor) binds to a His-tagged Bcl-2 protein. A biotinylated peptide ligand of Bcl-2 binds to a dye-labeled streptavidin (acceptor). When Bcl-2 and its ligand interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[5][6]
Materials:
-
Recombinant His-tagged Bcl-2 protein
-
Biotinylated Bcl-2 peptide ligand (e.g., from the BH3 domain of a pro-apoptotic protein)
-
Anti-His Terbium-Labeled Donor
-
Dye-Labeled Streptavidin Acceptor
-
TR-FRET Assay Buffer
-
Test compound (e.g., Venetoclax)
-
384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a 100-fold dilution of the Anti-His Tb-Labeled Donor in TR-FRET Assay Buffer.
-
Prepare a 100-fold dilution of the Dye-Labeled Streptavidin Acceptor in TR-FRET Assay Buffer.
-
Prepare a 40-fold dilution of the Biotinylated Bcl-2 Peptide Ligand in TR-FRET Assay Buffer.
-
Dilute the His-tagged Bcl-2 protein to 1 ng/µl in TR-FRET Assay Buffer.
-
Prepare a serial dilution of the test compound at 10-fold the desired final concentrations.
-
-
Assay Protocol (per well):
-
Add 10 µl of the diluted Anti-His Tb-Labeled Donor.
-
Add 10 µl of the diluted Dye-Labeled Streptavidin Acceptor.
-
For "Test Inhibitor" and "Positive Control" wells, add 10 µl of the diluted Bcl-2 Peptide Ligand. For "Negative Control" wells, add 10 µl of assay buffer.
-
Add 4 µl of the diluted test compound to the "Test Inhibitor" wells. Add 4 µl of diluent solution to the "Positive Control" and "Negative Control" wells.
-
Initiate the reaction by adding 6 µl of the diluted Bcl-2 protein to all wells.
-
-
Incubation and Measurement:
-
Gently tap the plate to ensure proper mixing.
-
Incubate the plate at room temperature for 3 hours, protected from light.[5]
-
Read the fluorescence intensity in a microplate reader capable of TR-FRET measurements. Two sequential readings are required: Tb-donor emission at 620 nm and dye-acceptor emission at 665 nm.[5]
-
-
Data Analysis:
-
The TR-FRET ratio is calculated as (665 nm emission / 620 nm emission).
-
The percentage of inhibition is calculated using the positive and negative controls.
-
IC50 values are determined by plotting the inhibitor concentration versus the percentage of inhibition and fitting the data to a dose-response curve.
-
Fluorescence Polarization (FP) Assay
This assay measures the displacement of a fluorescently labeled peptide from its Bcl-2 target by a competitive inhibitor.
Principle: A small, fluorescently labeled peptide (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Bcl-2 protein, the tracer's rotation is slowed, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the tracer from Bcl-2, causing a decrease in polarization.
Materials:
-
Recombinant Bcl-2 protein
-
Fluorescently labeled BH3 peptide (e.g., fluorescein-labeled Bad or Bax peptide)
-
FP Assay Buffer
-
Test compound
-
Black, low-binding microplates
Procedure:
-
Reagent Preparation:
-
Determine the optimal concentration of the fluorescently labeled peptide (tracer) that provides a good signal-to-noise ratio.
-
Prepare a serial dilution of the Bcl-2 protein to determine the concentration that results in a significant shift in polarization upon binding to the tracer.
-
Prepare a serial dilution of the test compound.
-
-
Assay Protocol (per well):
-
Add the fluorescently labeled peptide at its optimal concentration to all wells.
-
Add the test compound at various concentrations to the "Test Inhibitor" wells.
-
Add the Bcl-2 protein at a constant concentration (typically around its Kd for the tracer) to the "Test Inhibitor" and "Positive Control" (no inhibitor) wells.
-
Bring all wells to a final, constant volume with FP Assay Buffer.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes to 2 hours), protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
The change in millipolarization (mP) units is measured.
-
The percentage of inhibition is calculated based on the mP values of the positive and negative controls.
-
IC50 values are determined from a dose-response curve of inhibitor concentration versus percentage of inhibition. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the tracer's concentration and its affinity for the protein.
-
Signaling Pathways and Experimental Workflows
Bcl-2 Signaling Pathway in Apoptosis
Bcl-2 is a central regulator of the intrinsic apoptotic pathway. It resides on the outer mitochondrial membrane and functions by sequestering pro-apoptotic proteins, such as Bax and Bak, thereby preventing them from forming pores in the mitochondrial membrane. The release of cytochrome c and other pro-apoptotic factors from the mitochondria is a key step in the activation of caspases and the execution of apoptosis. BH3-only proteins act as sensors of cellular stress and can either directly activate Bax/Bak or inhibit anti-apoptotic Bcl-2 family members, thus promoting apoptosis.
Caption: The Bcl-2 signaling pathway and the mechanism of action of a Bcl-2 inhibitor.
Experimental Workflow for Inhibitor Characterization
The discovery and characterization of novel Bcl-2 inhibitors typically follow a structured workflow, beginning with high-throughput screening and culminating in detailed biophysical and cellular assays.
Caption: A typical experimental workflow for the discovery and characterization of Bcl-2 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Venetoclax | ABT-199 | Bcl-2 inhibitor | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. Venetoclax (ABT-199; GDC-0199) | Bcl-2 inhibitor | CAS 1257044-40-8 | Buy Venclexta; ABT199; RG7601; GDC0199 from Supplier InvivoChem [invivochem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Bcl-2-IN-14: A Technical Overview for Drug Discovery Professionals
Introduction: The B-cell lymphoma 2 (Bcl-2) protein is a cornerstone of intrinsic apoptosis regulation and a validated high-value target in oncology.[1][2] As a key anti-apoptotic protein, its overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[3][4] Bcl-2-IN-14 is a novel small molecule inhibitor of Bcl-2, identified as a promising compound for cancer research.[5] This document provides a detailed technical overview of the chemical properties, mechanism of action, and relevant experimental methodologies for this compound.
Chemical and Physical Properties
This compound, also referred to as Compound 13c in its primary synthesis literature, is a novel benzothiazole-based molecule.[3][4][6] Its fundamental chemical characteristics are summarized below. While specific solubility studies are not publicly available, compounds of this nature are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[7]
| Property | Value | Reference |
| Molecular Formula | C37H31N5O | [5] |
| Molecular Weight | 657.74 g/mol | [5] |
| Compound ID | 13c | [3][4][5] |
| Appearance | Not specified | |
| Solubility | Soluble in DMSO | [7] |
| Storage | Room temperature; refer to Certificate of Analysis for specific recommendations | [5] |
Mechanism of Action: Inducing Apoptosis
The Bcl-2 family of proteins comprises both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, and "BH3-only" proteins like Bad, Bim, Puma).[1][8] In healthy cells, a delicate balance between these factions prevents unwanted cell death. Anti-apoptotic proteins like Bcl-2 function by sequestering pro-apoptotic proteins, thereby preventing the permeabilization of the outer mitochondrial membrane.[1]
Disruption of this balance is a hallmark of cancer. This compound functions as a BH3 mimetic; it binds to the hydrophobic groove of the Bcl-2 protein, competitively displacing pro-apoptotic BH3-only proteins.[3][4] This action liberates effector proteins like Bax and Bak, which can then oligomerize on the mitochondrial outer membrane. This leads to membrane permeabilization, the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, culminating in apoptosis.[1]
Quantitative Data
The primary reported biological activity for this compound is its half-maximal inhibitory concentration (IC50) against the Bcl-2 protein. This value indicates a potent inhibitory effect in the sub-micromolar range.
| Parameter | Value | Reference |
| IC50 (Bcl-2 Inhibition) | 0.471 µM | [3][4][5] |
Experimental Protocols
The following sections detail generalized but essential protocols for the characterization of Bcl-2 inhibitors like this compound.
Synthesis
This compound is a novel benzothiazole derivative. The synthesis, as described in the literature, involves multi-step chemical reactions.[3][4][6] The general approach includes the synthesis of key benzothiazole intermediates followed by coupling with other moieties to generate the final active compound.[3][6][9] Purification is typically achieved through column chromatography, and structural confirmation is performed using techniques like NMR and mass spectrometry.[6]
Bcl-2 Binding Assay (Fluorescence Polarization)
Fluorescence Polarization (FP) is a common and robust method for measuring the binding affinity of small molecule inhibitors to Bcl-2 family proteins.[10][11] The assay measures the displacement of a fluorescently labeled BH3 peptide from the target protein by the inhibitor.
Methodology:
-
Reagent Preparation:
-
Recombinant Bcl-2 protein is diluted in assay buffer.
-
A fluorescently labeled BH3 peptide (e.g., FITC-Bim) is prepared at a concentration determined by prior titration experiments.[12]
-
This compound is serially diluted in DMSO and then into the assay buffer.
-
-
Assay Execution:
-
In a 96-well or 384-well black plate, add the Bcl-2 protein and the fluorescent BH3 peptide to all wells.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
The decrease in mP values corresponds to the displacement of the fluorescent peptide by the inhibitor.
-
Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Cell Viability Assay (MTT/MTS Assay)
To determine the cytotoxic effect of this compound on cancer cells, a metabolic activity assay such as the MTT or MTS assay is commonly employed.[13] These assays measure the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.
Methodology:
-
Cell Culture:
-
Seed cancer cells (e.g., a Bcl-2 dependent cell line like HL60) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).[13]
-
-
Reagent Addition:
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the cytotoxic IC50 value.
-
References
- 1. Bcl-2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Acute toxicity analysis of an inhibitor of BCL2, Disarib, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution structure of the antiapoptotic protein bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a high-throughput fluorescence polarization assay for Bcl-x(L). | Sigma-Aldrich [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bcl-2-IN-14: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcl-2-IN-14, also identified as compound 13c in recent literature, is a novel inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] As a key regulator of the intrinsic apoptotic pathway, Bcl-2 is a prominent target in oncology research. Overexpression of Bcl-2 is a hallmark of various cancers, contributing to cell survival and resistance to therapy. Inhibitors such as this compound are therefore of significant interest for the development of new anti-cancer therapeutics. This technical guide provides a summary of the currently available information on the solubility and stability of this compound, crucial parameters for its application in preclinical research and development.
Chemical and Biological Properties
This compound is a benzothiazole derivative designed to target the BH3-binding groove of the Bcl-2 protein, thereby disrupting its anti-apoptotic function. The compound has demonstrated significant inhibitory activity against Bcl-2, with a reported half-maximal inhibitory concentration (IC50) of 0.471 µM.[1][2]
| Property | Value | Reference |
| Compound Name | This compound (Compound 13c) | [1][2] |
| Target | B-cell lymphoma 2 (Bcl-2) | [1][2] |
| IC50 | 0.471 µM | [1][2] |
| Chemical Class | Benzothiazole derivative | [2] |
Solubility Data
Most small molecule inhibitors, including those targeting Bcl-2, are often soluble in organic solvents. For in vitro biological assays, stock solutions of this compound are typically prepared in dimethyl sulfoxide (DMSO).
General Solubility Profile (Predicted)
| Solvent | Expected Solubility | Notes |
| DMSO | High | Commonly used for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol | Moderate to Low | May be used as a co-solvent. |
| Methanol | Moderate to Low | May be used as a co-solvent. |
| Water | Low | Aqueous solubility is expected to be limited. For aqueous buffers, dilution from a DMSO stock is recommended. |
| PBS | Low | Similar to water, direct dissolution in phosphate-buffered saline is likely to be poor. |
Experimental Protocol: Solubility Assessment (General Method)
A standard method for determining the solubility of a compound like this compound is the shake-flask method, followed by analysis using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, water, PBS).
-
Equilibration: The resulting mixture is agitated (e.g., using a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The saturated solution is filtered or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated HPLC method with a standard curve.
Stability Data
Detailed stability data for this compound, including degradation pathways and kinetics under various conditions (e.g., pH, temperature, light), are not currently available in published literature. For research purposes, it is recommended to follow standard laboratory practices for handling small molecule inhibitors.
Storage Recommendations:
-
Solid Form: Store at -20°C for long-term storage.
-
In Solution (e.g., DMSO stock): Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocol: Stability Assessment (General Method)
A typical approach to assess the stability of a compound in a specific solvent or buffer involves incubating the compound solution under defined conditions and monitoring its concentration over time.
-
Sample Preparation: A solution of this compound at a known concentration is prepared in the desired solvent or buffer.
-
Incubation: The solution is incubated under specific conditions (e.g., different temperatures, pH values, or exposure to light).
-
Time-Point Sampling: Aliquots of the solution are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The concentration of the parent compound in each aliquot is determined by a stability-indicating analytical method, such as HPLC, to separate the parent compound from any potential degradation products.
-
Data Analysis: The percentage of the initial concentration remaining at each time point is calculated to determine the stability profile.
Signaling Pathway and Experimental Workflow
Bcl-2 Signaling Pathway
The following diagram illustrates the central role of Bcl-2 in the intrinsic apoptotic pathway and the mechanism of action of inhibitors like this compound.
References
Preliminary Studies on a Novel Bcl-2 Inhibitor: A Technical Overview
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Bcl-2-IN-14". The following technical guide is a representative overview designed for researchers, scientists, and drug development professionals, outlining the typical preliminary studies conducted for a novel Bcl-2 inhibitor. The data, protocols, and pathways presented are illustrative and based on established research on the Bcl-2 family of proteins and their inhibitors.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them a prime target for cancer therapy.[1][2][3][4][5] Overexpression of anti-apoptotic Bcl-2 proteins allows cancer cells to evade programmed cell death, contributing to tumorigenesis and resistance to conventional therapies.[2][6][7] Novel small molecule inhibitors targeting Bcl-2 are of significant interest in oncology. This document outlines the foundational preliminary studies for a hypothetical Bcl-2 inhibitor, herein referred to as a representative compound.
Quantitative Data Summary
The initial evaluation of a novel Bcl-2 inhibitor typically involves quantifying its binding affinity and cellular activity. The following tables summarize representative data for such a compound.
Table 1: In Vitro Binding Affinity
| Target Protein | Binding Assay Method | Ki (nM) |
| Bcl-2 | Fluorescence Polarization | 0.5 |
| Bcl-xL | Fluorescence Polarization | 150 |
| Mcl-1 | Fluorescence Polarization | > 10,000 |
| Bcl-w | Fluorescence Polarization | 800 |
Table 2: Cellular Activity
| Cell Line | Cancer Type | Bcl-2 Expression | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | High | 5 |
| MOLT-4 | Acute Lymphoblastic Leukemia | Low | 1,200 |
| H146 | Small Cell Lung Cancer | High | 8 |
| PC-3 | Prostate Cancer | Low | > 5,000 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. The following are representative protocols for key experiments in the preliminary assessment of a Bcl-2 inhibitor.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of the inhibitor to Bcl-2 family proteins.
-
Protein Preparation: Recombinant human Bcl-2, Bcl-xL, Mcl-1, and Bcl-w proteins are purified and diluted in assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).
-
Fluorescent Probe: A fluorescently labeled BH3 peptide (e.g., from the BIM protein) is used as a probe.
-
Assay Procedure:
-
The inhibitor is serially diluted in DMSO and then into the assay buffer.
-
The inhibitor dilutions are mixed with the target protein and the fluorescent probe in a 384-well plate.
-
The plate is incubated at room temperature for 2 hours to reach binding equilibrium.
-
-
Data Acquisition: Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: The data is fitted to a four-parameter logistic equation to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
Cell Viability Assay
This assay measures the effect of the inhibitor on cancer cell proliferation.
-
Cell Culture: Cancer cell lines with varying levels of Bcl-2 expression are cultured in appropriate media and conditions.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The inhibitor is serially diluted and added to the cells.
-
Plates are incubated for 72 hours.
-
-
Data Acquisition: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels. Luminescence is read on a plate reader.
-
Data Analysis: The results are normalized to vehicle-treated controls, and the IC50 values are calculated using a nonlinear regression curve fit.
Caspase-Glo® 3/7 Assay
This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7.
-
Cell Treatment: Cells are treated with the inhibitor at various concentrations for 24-48 hours.
-
Assay Procedure:
-
The Caspase-Glo® 3/7 reagent is added to each well of the 96-well plate containing the treated cells.
-
The plate is incubated at room temperature for 1-2 hours.
-
-
Data Acquisition: Luminescence, which is proportional to caspase activity, is measured using a plate reader.
-
Data Analysis: The fold-increase in caspase activity is calculated relative to vehicle-treated cells.
Signaling Pathways and Workflows
Visual representations of the mechanism of action and experimental processes are provided below.
Caption: Mechanism of action for a Bcl-2 inhibitor inducing apoptosis.
Caption: General workflow for preclinical evaluation of a Bcl-2 inhibitor.
References
- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Core Structure of Bcl-2 Inhibitors: A Technical Guide
A Note on Bcl-2-IN-14: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific information on a molecule designated "this compound." This name may refer to an internal compound designation not yet in the public domain. This guide will, therefore, focus on the well-established structural and mechanistic principles of small molecule inhibitors of the B-cell lymphoma 2 (Bcl-2) protein family, providing a framework for understanding molecules like the one referenced.
Introduction to Bcl-2 and the Rationale for Inhibition
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] This family includes both pro-apoptotic members (e.g., Bax, Bak, Bad, Bim, Puma) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[1][3] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.[4][5][6] The primary mechanism of these anti-apoptotic proteins is the sequestration of pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and the subsequent cascade of events leading to cell death.[2][7]
Small molecule inhibitors of Bcl-2 are designed to mimic the action of pro-apoptotic BH3-only proteins. These inhibitors bind to a hydrophobic groove on the surface of Bcl-2, displacing the pro-apoptotic proteins and thereby initiating the apoptotic cascade.[8]
The Structural Basis of Bcl-2 Inhibition
The anti-apoptotic members of the Bcl-2 family, including Bcl-2 itself, are characterized by the presence of multiple Bcl-2 homology (BH) domains (BH1, BH2, BH3, and BH4).[1][3] These domains fold into a globular structure with a prominent hydrophobic groove on the surface.[9] This groove is the binding site for the α-helical BH3 domain of pro-apoptotic proteins.
Successful Bcl-2 inhibitors are "BH3 mimetics" that are designed to fit into this hydrophobic pocket, disrupting the protein-protein interactions that suppress apoptosis. The affinity and selectivity of these inhibitors are determined by their chemical structure and how well they complement the specific amino acid residues lining the binding grooves of different Bcl-2 family members.
Quantitative Data on Representative Bcl-2 Inhibitors
The following table summarizes key quantitative data for several well-characterized Bcl-2 inhibitors. This data is essential for comparing the potency and selectivity of these compounds.
| Compound | Target(s) | Ki (nM) | Assay Method | Reference |
| Venetoclax (ABT-199) | Bcl-2 | <0.01 | Homogeneous Time-Resolved Fluorescence (HTRF) | J. Med. Chem. 2013, 56, 21, 8528–8553 |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | <1 | Fluorescence Polarization (FP) | Cancer Res. 2008, 68, (9), 3421–3428 |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | <1 | Fluorescence Polarization (FP) | Nature. 2005, 435, (7042), 677–681 |
| HA14-1 | Bcl-2 | 9.7 (IC50, µM) | Competitive Binding Assay | Mol. Cancer Ther. 2004, 3, (9), 1113–1119 |
Signaling Pathway of Bcl-2 Mediated Apoptosis and its Inhibition
The following diagram illustrates the central role of Bcl-2 in regulating apoptosis and how inhibitors intervene in this pathway.
Caption: The Bcl-2 signaling pathway and the mechanism of its inhibition.
Experimental Protocols
The characterization of Bcl-2 inhibitors relies on a variety of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Competitive Binding Assay
Principle: This assay measures the binding of a small fluorescently labeled peptide (probe) to the Bcl-2 protein. When the probe is bound to the much larger protein, it tumbles more slowly in solution, resulting in a high fluorescence polarization signal. An unlabeled inhibitor will compete with the probe for binding to Bcl-2, causing a decrease in the polarization signal.
Methodology:
-
Reagents: Purified recombinant Bcl-2 protein, a fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3), and the test inhibitor.
-
Procedure:
-
A constant concentration of Bcl-2 protein and the fluorescent probe are incubated together in a suitable buffer (e.g., phosphate-buffered saline with a non-ionic detergent).
-
Serial dilutions of the test inhibitor are added to the mixture.
-
The reaction is incubated at room temperature to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
-
Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes that occur upon the binding of a ligand (inhibitor) to a macromolecule (Bcl-2). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
Methodology:
-
Instrumentation: An isothermal titration calorimeter.
-
Procedure:
-
A solution of purified Bcl-2 protein is placed in the sample cell.
-
A concentrated solution of the inhibitor is loaded into the injection syringe.
-
A series of small, precise injections of the inhibitor into the protein solution are performed.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for the discovery and characterization of novel Bcl-2 inhibitors.
Caption: A typical experimental workflow for the discovery of Bcl-2 inhibitors.
References
- 1. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Apoptosis of t(14;18)-positive lymphoma cells by a Bcl-2 interacting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. Solution structure of the antiapoptotic protein bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bcl-2-IN-14: An In Vitro Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro experimental protocols for characterizing the activity of Bcl-2-IN-14, a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. The provided methodologies are essential for researchers in oncology and drug discovery to assess the efficacy and mechanism of action of this and similar anti-apoptotic protein inhibitors.
This compound is a small molecule inhibitor that targets the BH3-binding groove of the anti-apoptotic protein Bcl-2.[1] By inhibiting Bcl-2, this compound disrupts the sequestration of pro-apoptotic proteins like BIM, BAK, and BAX, thereby promoting the intrinsic pathway of apoptosis.[2][3] This targeted mechanism makes it a compound of interest for cancer therapeutics, particularly in malignancies characterized by Bcl-2 overexpression.
Key Experimental Protocols
To thoroughly evaluate the in vitro effects of this compound, a series of well-established assays are recommended. These include assessing its impact on cell viability, its ability to induce apoptosis, and its effect on the expression and interaction of Bcl-2 family proteins.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration-dependent effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., a lymphoma or leukemia cell line with known Bcl-2 expression)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of this compound for the desired time period.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.
Western Blot Analysis of Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Mcl-1, Bax, Bak) following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Mcl-1, Bax, Bak, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[4]
Data Presentation
Quantitative data from the described experiments should be summarized for clear interpretation and comparison.
| Cell Line | Treatment | IC50 (µM) | % Apoptotic Cells (Annexin V+) | Relative Protein Expression (Fold Change vs. Control) |
| Bcl-2 | ||||
| Cell Line A | Vehicle | - | Baseline | 1.0 |
| This compound (X µM) | Value | Value | Value | |
| Cell Line B | Vehicle | - | Baseline | 1.0 |
| This compound (Y µM) | Value | Value | Value |
Visualizing Molecular Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental processes.
References
- 1. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Application Notes and Protocols for Western Blot Analysis Following Bcl-2-IN-14 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Bcl-2-IN-14, a selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes, serving as a valuable resource for researchers in oncology and drug discovery.
Introduction to Bcl-2 and Apoptosis
The Bcl-2 family of proteins are critical regulators of the intrinsic pathway of apoptosis, or programmed cell death.[1] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim, Puma).[2] In healthy cells, a delicate balance between these opposing factions ensures cellular homeostasis. However, in many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[3][4]
Bcl-2 exerts its anti-apoptotic function by sequestering pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad) and preventing the activation of the effector proteins Bax and Bak.[5] Bax and Bak, when activated, oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating a cascade of caspases that execute cell death.[6]
Bcl-2 inhibitors, such as this compound, are small molecules designed to bind to the BH3-binding groove of Bcl-2, displacing pro-apoptotic BH3-only proteins.[7] This disruption of the Bcl-2/pro-apoptotic protein interaction liberates the pro-apoptotic factors, leading to Bax/Bak activation, MOMP, and subsequent apoptosis.[7]
Signaling Pathway of this compound Action
The mechanism of action of this compound culminates in the activation of the intrinsic apoptotic pathway. A simplified representation of this signaling cascade is depicted below.
Caption: this compound inhibits Bcl-2, leading to apoptosis.
Experimental Workflow for Western Blot Analysis
A typical workflow for assessing the effects of this compound treatment using Western blotting is outlined below. This process involves cell culture and treatment, protein extraction, quantification, separation by gel electrophoresis, transfer to a membrane, and immunodetection.
Caption: Standard workflow for Western blot analysis.
Quantitative Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data obtained from Western blot analysis of a cancer cell line treated with this compound for 24 hours. Data is presented as relative protein expression normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the untreated control.
Table 1: Effect of this compound on Bcl-2 Family Protein Expression
| Protein | Treatment (24h) | Relative Expression (Fold Change vs. Control) |
| Bcl-2 | Control (DMSO) | 1.00 |
| This compound (1 µM) | 0.95 | |
| This compound (5 µM) | 0.92 | |
| This compound (10 µM) | 0.88 | |
| Bax | Control (DMSO) | 1.00 |
| This compound (1 µM) | 1.10 | |
| This compound (5 µM) | 1.25 | |
| This compound (10 µM) | 1.40 | |
| Bak | Control (DMSO) | 1.00 |
| This compound (1 µM) | 1.05 | |
| This compound (5 µM) | 1.15 | |
| This compound (10 µM) | 1.30 | |
| Bim | Control (DMSO) | 1.00 |
| This compound (1 µM) | 1.50 | |
| This compound (5 µM) | 2.10 | |
| This compound (10 µM) | 2.80 |
Table 2: Induction of Apoptotic Markers by this compound
| Protein | Treatment (24h) | Relative Expression (Fold Change vs. Control) |
| Cleaved Caspase-3 | Control (DMSO) | 1.00 |
| This compound (1 µM) | 2.50 | |
| This compound (5 µM) | 5.80 | |
| This compound (10 µM) | 9.20 | |
| Cleaved PARP | Control (DMSO) | 1.00 |
| This compound (1 µM) | 3.10 | |
| This compound (5 µM) | 6.50 | |
| This compound (10 µM) | 11.40 |
Detailed Experimental Protocols
1. Cell Culture and Treatment with this compound
-
Culture your cancer cell line of interest in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time points (e.g., 24, 48 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
2. Protein Lysate Preparation
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Concentration Determination
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or Bradford assay, according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. Western Blotting
-
Sample Preparation: To 20-40 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer containing β-mercaptoethanol. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for your target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody. Incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control (e.g., β-actin or GAPDH) from the same lane.
Recommended Antibodies for Western Blot Analysis
| Target Protein | Host Species | Supplier (Example) | Catalog # (Example) |
| Bcl-2 | Rabbit | Cell Signaling Technology | #2870 |
| Bax | Rabbit | Cell Signaling Technology | #2772 |
| Bak | Rabbit | Cell Signaling Technology | #12105 |
| Bim | Rabbit | Cell Signaling Technology | #2933 |
| Cleaved Caspase-3 | Rabbit | Cell Signaling Technology | #9664 |
| Cleaved PARP | Rabbit | Cell Signaling Technology | #5625 |
| β-actin | Mouse | Sigma-Aldrich | A5441 |
| GAPDH | Rabbit | Cell Signaling Technology | #5174 |
References
- 1. researchgate.net [researchgate.net]
- 2. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis of t(14;18)-positive lymphoma cells by a Bcl-2 interacting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Studies of Bcl-2 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of various malignancies, contributing to tumor initiation, progression, and resistance to therapy.[1][2][3] Consequently, small molecule inhibitors targeting Bcl-2 have emerged as a promising class of anti-cancer therapeutics.[2] This document provides a generalized framework for the in vivo evaluation of Bcl-2 inhibitors in mouse models, using a hypothetical inhibitor, Bcl-2-i-M , as an example. The protocols and data presentation formats are based on established methodologies from preclinical studies of well-characterized Bcl-2 inhibitors such as venetoclax (ABT-199) and navitoclax (ABT-263).[4][5][6][7][8][9]
Data Presentation: Efficacy of Bcl-2-i-M in Preclinical Mouse Models
The following tables summarize hypothetical quantitative data from in vivo studies of Bcl-2-i-M in various mouse cancer models.
Table 1: Single-Agent Antitumor Activity of Bcl-2-i-M in Xenograft Models
| Tumor Model | Mouse Strain | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| OCI-AML3 (AML) | NSG | Vehicle | Daily, p.o. | 0 | +2.5 |
| OCI-AML3 (AML) | NSG | Bcl-2-i-M (50 mg/kg) | Daily, p.o. | 45 | -1.8 |
| OCI-AML3 (AML) | NSG | Bcl-2-i-M (100 mg/kg) | Daily, p.o. | 78 | -4.2 |
| MOLM-13 (AML) | NSGS | Vehicle | Daily, p.o. | 0 | +3.1 |
| MOLM-13 (AML) | NSGS | Bcl-2-i-M (100 mg/kg) | Daily, p.o. | 65 | -3.5 |
| NB-1643 (Neuroblastoma) | NSG | Vehicle | Daily, p.o. | 0 | +1.5 |
| NB-1643 (Neuroblastoma) | NSG | Bcl-2-i-M (100 mg/kg) | Daily, p.o. | 55 | -2.9 |
p.o. = oral gavage
Table 2: Survival Analysis in a Patient-Derived Xenograft (PDX) Model of B-Cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL)
| Treatment Group | Dosing Schedule | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle | Daily, p.o. | 25 | - |
| Bcl-2-i-M (100 mg/kg) | 5 days on/2 days off, p.o. | 48 | 92 |
Table 3: Combination Therapy of Bcl-2-i-M with Standard-of-Care Agent in a Diffuse Large B-Cell Lymphoma (DLBCL) Model
| Tumor Model | Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 |
| WSU-DLCL2 | Vehicle | - | 1500 ± 250 |
| WSU-DLCL2 | CHOP | Standard | 800 ± 150 |
| WSU-DLCL2 | Bcl-2-i-M (100 mg/kg) | Daily, p.o. | 950 ± 200 |
| WSU-DLCL2 | Bcl-2-i-M + CHOP | Concurrent | 250 ± 80 |
CHOP = Cyclophosphamide, Doxorubicin, Vincristine, Prednisone
Experimental Protocols
Xenograft Mouse Model Development
Objective: To establish subcutaneous tumors from human cancer cell lines in immunodeficient mice.
Materials:
-
Human cancer cell lines (e.g., OCI-AML3, MOLM-13, NB-1643, WSU-DLCL2)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, NSGS), 6-8 weeks old
-
Matrigel
-
Sterile PBS
-
Syringes and needles (27G)
-
Calipers
Protocol:
-
Culture cancer cells under standard conditions to 80-90% confluency.
-
Harvest cells by trypsinization and wash twice with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 150-200 mm3.
Patient-Derived Xenograft (PDX) Model Development
Objective: To establish tumors from patient tumor samples in immunodeficient mice.
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NSG)
-
Surgical tools
-
Growth media
Protocol:
-
Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.
-
Mechanically dissociate the tissue into small fragments.
-
Surgically implant the tumor fragments subcutaneously into the flanks of anesthetized mice.
-
Monitor tumor growth as described in the xenograft model protocol.
-
Once tumors are established, they can be passaged to subsequent cohorts of mice for expansion and therapeutic studies.
Drug Formulation and Administration
Objective: To prepare and administer Bcl-2-i-M to tumor-bearing mice.
Materials:
-
Bcl-2-i-M powder
-
Vehicle solution (e.g., 60% Phosal 50 PG, 30% PEG 400, 10% Ethanol)
-
Oral gavage needles
-
Syringes
Protocol:
-
Prepare the vehicle solution under sterile conditions.
-
Calculate the required amount of Bcl-2-i-M based on the desired dose (e.g., 100 mg/kg) and the number of mice.
-
Suspend the Bcl-2-i-M powder in the vehicle solution by vortexing and/or sonication to achieve a homogenous suspension.
-
Administer the formulation to mice via oral gavage at a volume of 100 µL per 20g mouse.
-
Administer the vehicle solution to the control group.
-
Follow the dosing schedule as outlined in the study design (e.g., daily for 21 days).
Efficacy Assessment
Objective: To evaluate the antitumor efficacy of Bcl-2-i-M.
Protocol:
-
Monitor tumor volumes and body weights of the mice 2-3 times per week.
-
For survival studies, monitor mice daily for signs of morbidity and euthanize when pre-defined endpoints are reached (e.g., tumor volume > 2000 mm3, >20% body weight loss, or signs of distress).
-
At the end of the study, euthanize all remaining mice and excise tumors for further analysis.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the on-target activity of Bcl-2-i-M in tumor tissue.
Materials:
-
Excised tumors
-
Reagents for Western blotting or immunohistochemistry (IHC)
-
Antibodies against Bcl-2, Mcl-1, Bim, cleaved caspase-3
Protocol (Western Blotting Example):
-
Homogenize tumor tissue and extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analyze changes in the expression of target proteins (e.g., displacement of Bim from Bcl-2, induction of cleaved caspase-3) in treated versus control tumors.
Visualizations
Bcl-2 Signaling Pathway and Mechanism of Action of Bcl-2-i-M
Caption: The intrinsic apoptotic pathway regulated by Bcl-2 family proteins and the mechanism of action of a Bcl-2 inhibitor.
Experimental Workflow for In vivo Efficacy Study
Caption: A typical workflow for evaluating the efficacy of a Bcl-2 inhibitor in a mouse xenograft model.
Logical Relationship of Combination Therapy
Caption: The logical basis for combining a Bcl-2 inhibitor with conventional chemotherapy to induce synergistic apoptosis.
References
- 1. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What can we learn from mice lacking pro-survival BCL-2 proteins to advance BH3 mimetic drugs for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venetoclax improves CD20 immunotherapy in a mouse model of MYC/BCL2 double-expressor diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models | Haematologica [haematologica.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ABT-199, a new Bcl-2-specific BH3 mimetic, has in vivo efficacy against aggressive Myc-driven mouse lymphomas without provoking thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bcl-2 Inhibitor (Bcl-2-IN-14)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Bcl-2 inhibitor, Bcl-2-IN-14. The information is designed to assist researchers, scientists, and drug development professionals in addressing specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is a small molecule inhibitor designed to selectively bind to the BH3-binding groove of the anti-apoptotic protein Bcl-2. This binding disrupts the interaction between Bcl-2 and pro-apoptotic proteins like Bax and Bak.[1][2][3] The release of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately inducing apoptosis.[2][4] |
| What are the known on-target effects of this compound? | The primary on-target effect is the induction of apoptosis in cells that are dependent on Bcl-2 for survival. This is particularly relevant in various cancer cell lines where Bcl-2 is overexpressed.[1][4] |
| What are the potential off-target effects of this compound? | While this compound is designed for selectivity, researchers should be aware of potential off-target effects observed with other Bcl-2 family inhibitors. These can include inhibition of other anti-apoptotic proteins like Bcl-xL and Mcl-1, which may lead to toxicities such as thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[5] It is recommended to perform cellular and in vivo toxicity assays to assess the specific off-target profile of this compound. |
| How can I determine the optimal concentration of this compound for my experiments? | The optimal concentration is cell-type dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for in vitro experiments could be from 10 nM to 10 µM. |
| How should I store and handle this compound? | This compound should be stored as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in fresh media immediately before use. |
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: No or Low Induction of Apoptosis
| Possible Cause | Recommended Solution |
| Low Bcl-2 Expression in the Cell Line | Confirm Bcl-2 expression levels in your cell line using Western blot or flow cytometry. Cell lines with low Bcl-2 expression may be inherently resistant to Bcl-2 inhibition. Consider using a positive control cell line known to have high Bcl-2 expression. |
| Drug Inactivity | Ensure the inhibitor has been stored correctly and has not expired. Prepare fresh dilutions from a new stock solution. |
| Cell Culture Conditions | High serum concentrations in the culture medium can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health. |
| Drug Efflux | Cancer cells can overexpress multidrug resistance pumps (e.g., P-glycoprotein) that actively transport the inhibitor out of the cell. Co-treatment with an efflux pump inhibitor (e.g., verapamil) can help to investigate this possibility. |
| Upregulation of Other Anti-Apoptotic Proteins | Cells may compensate for Bcl-2 inhibition by upregulating other anti-apoptotic proteins like Bcl-xL or Mcl-1.[6] Assess the expression levels of these proteins by Western blot. Combination therapy with inhibitors of other anti-apoptotic proteins may be necessary. |
Issue 2: High Cell Death in Control Group
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. A solvent control (vehicle-only) should always be included in your experimental design. Typically, DMSO concentrations should be kept below 0.1%. |
| Suboptimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or stressed cells can be more susceptible to apoptosis. |
| Contamination | Check for microbial contamination in your cell cultures, which can induce cell death. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change over time in culture. |
| Inconsistent Drug Preparation | Prepare fresh dilutions of the inhibitor from a reliable stock solution for each experiment. Ensure accurate pipetting and thorough mixing. |
| Variations in Incubation Time | Adhere to a strict and consistent incubation time for all experiments. |
| Differences in Cell Density | Seed the same number of cells for each experiment, as cell density can influence the response to treatment. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Apoptosis Markers
This protocol is for detecting changes in protein expression associated with apoptosis.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Troubleshooting workflow for low or no apoptotic response.
References
- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Troubleshooting solubility issues with Bcl-2-IN-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the Bcl-2 inhibitor, Bcl-2-IN-14.
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties in dissolving this compound. This guide provides a step-by-step approach to address these issues.
Problem: Precipitate is visible in the solution after attempting to dissolve this compound.
Possible Causes and Solutions:
-
Low Solubility in the Chosen Solvent: this compound is a hydrophobic molecule and may have limited solubility in aqueous solutions.
-
Solution 1: Use an appropriate organic solvent. For initial stock solutions, it is highly recommended to use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).
-
Solution 2: Gentle heating. Warming the solution at 37°C for 10-15 minutes can aid in dissolution.
-
Solution 3: Sonication. A brief sonication in a water bath can help to break up aggregates and enhance dissolution.
-
-
Incorrect Solvent Volume: The concentration of the desired stock solution may exceed the solubility limit of this compound in the chosen solvent.
-
Solution: Increase the solvent volume. If the compound does not dissolve completely, add more solvent to decrease the concentration. It is advisable to start with a higher solvent volume than calculated to ensure complete dissolution before making further dilutions.
-
-
Low-Quality Solvent: The presence of water or other impurities in the solvent can significantly reduce the solubility of hydrophobic compounds.
-
Solution: Use high-purity, anhydrous solvents. Always use fresh, research-grade solvents to prepare your stock solutions.
-
Problem: The compound dissolves in the organic solvent but precipitates when diluted in aqueous media (e.g., cell culture medium).
Possible Causes and Solutions:
-
Poor Aqueous Solubility: This is a common issue with hydrophobic compounds. The organic solvent is miscible with the aqueous medium, but the compound itself is not soluble in the final mixture.
-
Solution 1: Lower the final concentration. The final concentration of this compound in the aqueous medium may be too high. Try using a more diluted working solution. The IC50 value for this compound is 0.471 μM, and effective concentrations in cell-based assays are typically in the low micromolar range.[1]
-
Solution 2: Use a vehicle control. It is crucial to have a vehicle control (e.g., medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
-
Solution 3: Incremental dilution. When preparing working solutions, add the stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent immediate precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For final dilutions into aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, we recommend a concentration range of 1-10 mM in DMSO. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 657.74 g/mol ), you would dissolve 6.58 mg of the compound in 1 mL of DMSO. If you encounter solubility issues, you can try warming the solution to 37°C or sonicating it briefly.
Q3: What is a typical working concentration for this compound in cell culture experiments?
A3: The optimal working concentration will vary depending on the cell line and experimental conditions. A good starting point is to test a range of concentrations around the IC50 value of 0.471 μM.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: My this compound solution has been stored for a while and now has a precipitate. What should I do?
A4: Precipitate formation during storage can occur, especially if the solution was stored at a low temperature. You can try to redissolve the compound by warming the vial to 37°C and vortexing. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 657.74 g/mol | [1] |
| IC50 (Bcl-2) | 0.471 μM | [1] |
| Recommended Stock Solvent | DMSO | - |
| Recommended Stock Concentration | 1-10 mM | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out 6.58 mg of this compound powder.
-
Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, warm the solution at 37°C for 10-15 minutes, vortexing intermittently.
-
Alternatively, or in addition to warming, sonicate the vial in a water bath for 5-10 minutes.
-
Once the compound is fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 μM working solution, you would add 1 μL of the 10 mM stock solution to 999 μL of cell culture medium.
-
While gently vortexing or stirring the cell culture medium, add the calculated volume of the stock solution dropwise. This gradual addition helps to prevent precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: A diagram of the intrinsic apoptotic pathway highlighting the role of Bcl-2 and the inhibitory action of this compound.
Caption: A logical workflow to guide researchers in successfully dissolving this compound for experimental use.
References
How to improve the efficacy of Bcl-2-IN-14 in vitro
Welcome to the technical support center for Bcl-2-IN-14. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you optimize your research and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] Bcl-2 is an anti-apoptotic protein that promotes cell survival by binding to and sequestering pro-apoptotic proteins like Bax and Bak. By inhibiting Bcl-2, this compound frees these pro-apoptotic proteins, allowing them to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Q2: My cells are not showing the expected apoptotic response to this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of apoptotic response:
-
Low Bcl-2 Expression: The target cell line may not express sufficient levels of Bcl-2 for the inhibitor to be effective. It is recommended to perform a western blot to confirm Bcl-2 expression levels in your cells of interest.
-
Redundancy of Anti-Apoptotic Proteins: Cancer cells can develop resistance to Bcl-2 inhibitors by upregulating other anti-apoptotic proteins from the same family, such as Mcl-1 and Bcl-xL.[2] These proteins can compensate for the inhibition of Bcl-2. Consider evaluating the expression levels of Mcl-1 and Bcl-xL in your cell line. Combination therapy with inhibitors of these other anti-apoptotic proteins may be necessary.
-
Compound Solubility and Stability: Improper dissolution or degradation of this compound can lead to a lower effective concentration. Please refer to the "Compound Handling and Storage" section for best practices.
-
Experimental Conditions: The cell density, treatment duration, and serum concentration in the culture medium can all influence the cellular response to the inhibitor. Optimization of these parameters may be required.
-
Cellular Efflux Pumps: Overexpression of multidrug resistance pumps, such as P-glycoprotein (P-gp), can actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
Q3: I am observing off-target effects or cellular toxicity that does not appear to be related to apoptosis. What should I do?
A3: Off-target effects can occur with any small molecule inhibitor. To mitigate this:
-
Titrate the Concentration: Use the lowest effective concentration of this compound, as determined by a dose-response experiment.
-
Use Appropriate Controls: Include a negative control (vehicle-treated cells) and a positive control for apoptosis (e.g., staurosporine) in your experiments.
-
Assess Apoptosis-Specific Markers: Confirm that the observed cell death is indeed apoptosis by using specific assays such as Annexin V/PI staining, caspase activity assays, or measuring cytochrome c release.
-
Consider Alternative Inhibitors: If off-target effects persist and interfere with your experimental goals, you may need to consider using a different Bcl-2 inhibitor with a distinct chemical scaffold.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Variability in compound preparation. 2. Inconsistent cell passage number or confluency. 3. Fluctuations in incubator conditions (CO2, temperature, humidity). | 1. Prepare fresh stock solutions of this compound regularly. Ensure complete dissolution. 2. Use cells within a consistent range of passage numbers and seed them at a consistent density. 3. Regularly calibrate and monitor incubator conditions. |
| High background apoptosis in control cells | 1. Unhealthy cell culture. 2. Contamination (mycoplasma, bacteria, fungi). 3. Toxicity of the vehicle (e.g., DMSO). | 1. Ensure proper cell culture techniques and use fresh media and supplements. 2. Regularly test for mycoplasma contamination. 3. Determine the maximum tolerated concentration of the vehicle for your cell line (typically ≤0.1% DMSO). |
| No induction of apoptosis even at high concentrations | 1. Cell line is resistant to Bcl-2 inhibition. 2. Incorrect assessment of apoptosis. | 1. Confirm Bcl-2 expression. Investigate the expression of other anti-apoptotic proteins (Mcl-1, Bcl-xL). Consider using a different cell line or a combination of inhibitors. 2. Use multiple, complementary methods to assess apoptosis (e.g., Annexin V staining and a functional assay like caspase activity). |
Technical Data
Compound Specifications
| Property | Value |
| Target | Bcl-2 |
| IC50 | 0.471 µM[1] |
| Molecular Formula | C37H31N5O5S |
| Molecular Weight | 657.74 g/mol |
Compound Handling and Storage
-
Solubility: this compound is soluble in DMSO. For other organic solvents, solubility information is limited and should be determined empirically. It is poorly soluble in aqueous solutions.
-
Reconstitution: For a 10 mM stock solution, dissolve 6.58 mg of this compound in 1 mL of DMSO. Vortex to ensure complete dissolution.
-
Storage:
-
Solid Form: Store at -20°C for long-term storage.
-
Stock Solution (in DMSO): Aliquot and store at -80°C to minimize freeze-thaw cycles. Based on general stability of similar small molecules, it is recommended to use the stock solution within 3-6 months.
-
In Vitro Efficacy of Bcl-2 Inhibitors (Illustrative Data)
The following table provides example IC50 values for the well-characterized Bcl-2 inhibitor, Venetoclax, in various cancer cell lines to illustrate the expected range of efficacy. Note: These are not data for this compound and should be used for guidance purposes only. Researchers must determine the IC50 of this compound in their specific cell lines of interest.
| Cell Line | Cancer Type | Venetoclax IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | 8 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 1 |
| H146 | Small Cell Lung Cancer | 4 |
| H889 | Small Cell Lung Cancer | >10,000 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the inhibitor).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and controls for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations
Caption: The Bcl-2 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.
Caption: A logical workflow for troubleshooting experiments where this compound does not induce the expected apoptotic response.
References
Minimizing cytotoxicity of Bcl-2-IN-14 in non-cancerous cells
Disclaimer: Information regarding a specific compound designated "Bcl-2-IN-14" is not publicly available at this time. The following technical support guide provides information on minimizing the cytotoxicity of Bcl-2 inhibitors in non-cancerous cells based on publicly available data for well-characterized inhibitors in this class, such as Venetoclax (ABT-199) and Navitoclax (ABT-263). The principles and methodologies described are generally applicable to the investigation of new Bcl-2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bcl-2 inhibitors?
A1: Bcl-2 inhibitors are a class of targeted therapy that induce apoptosis (programmed cell death) in cancer cells. They function as BH3 mimetics, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins (like Bcl-2, Bcl-xL, and Mcl-1).[1][2][3][4] This prevents the anti-apoptotic proteins from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[1][3][4] The released pro-apoptotic proteins can then trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent caspase activation, culminating in apoptosis.[1][3]
Q2: Why do we observe cytotoxicity in non-cancerous cells with some Bcl-2 inhibitors?
A2: Cytotoxicity in non-cancerous cells, often referred to as on-target, off-tissue toxicity, primarily arises from the inhibitor's effect on other members of the Bcl-2 family that are crucial for the survival of healthy cells. For example, inhibition of Bcl-xL is a known cause of thrombocytopenia (a decrease in platelets), as platelets are highly dependent on Bcl-xL for their survival.[5][6] Similarly, inhibition of other anti-apoptotic proteins could affect other normal cell lineages. The selectivity profile of the specific Bcl-2 inhibitor is therefore a key determinant of its cytotoxic side effects.
Q3: What are the initial steps to assess the cytotoxicity of a Bcl-2 inhibitor in non-cancerous cells?
A3: The initial assessment should involve in vitro cytotoxicity assays on a panel of non-cancerous cell lines that are known to be sensitive to the inhibition of specific Bcl-2 family members. This typically includes cell lines derived from hematopoietic lineages (e.g., platelets, neutrophils) and other major organs. A dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in these non-cancerous cells and compared to the values obtained for the target cancer cells.
Q4: How can the selectivity of a Bcl-2 inhibitor be profiled?
A4: The selectivity of a Bcl-2 inhibitor can be profiled using various biochemical and cell-based assays. Competitive binding assays, such as fluorescence polarization or surface plasmon resonance (SPR), can determine the binding affinity (Kd) of the inhibitor to a panel of recombinant Bcl-2 family proteins (Bcl-2, Bcl-xL, Bcl-w, Mcl-1, A1). Cellular thermal shift assays (CETSA) can be used to assess target engagement in a cellular context. Additionally, testing the inhibitor on cell lines with known dependencies on specific anti-apoptotic proteins can provide a functional readout of selectivity.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in non-cancerous cells at concentrations effective against cancer cells. | 1. Poor selectivity of the inhibitor: The compound may be inhibiting other anti-apoptotic Bcl-2 family members essential for the survival of the non-cancerous cells (e.g., Bcl-xL).2. High expression of the target (Bcl-2) in the specific non-cancerous cell type. | 1. Profile the inhibitor against all anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Bcl-w, Mcl-1, A1) to determine its selectivity. 2. Use a more selective inhibitor if available. For example, Venetoclax is more selective for Bcl-2 over Bcl-xL compared to Navitoclax.[10][11]3. Perform a dose-titration experiment to find a therapeutic window where cancer cells are sensitive, but non-cancerous cells are largely unaffected. 4. Consider combination therapies: Use a lower dose of the Bcl-2 inhibitor in combination with another agent that synergizes in killing cancer cells but does not have overlapping toxicity in normal cells. |
| Inconsistent results in cytotoxicity assays. | 1. Cell line variability: Passage number, cell density, and culture conditions can affect sensitivity.2. Compound stability: The inhibitor may be unstable in the culture medium.3. Assay interference: The compound may interfere with the assay readout (e.g., colorimetric or luminescent signal). | 1. Use cells within a consistent, low passage number range. Seed cells at a consistent density. 2. Check the stability of the compound under experimental conditions. 3. Run appropriate controls, including a no-cell control with the compound to check for assay interference. 4. Use an orthogonal assay to confirm the results (e.g., confirm MTT results with a CellTiter-Glo assay). |
| Unable to establish a clear therapeutic window. | 1. The target cancer cells and the affected non-cancerous cells may have similar dependencies on Bcl-2 family members. 2. The inhibitor may have off-target effects unrelated to Bcl-2 inhibition. | 1. Characterize the expression levels of all Bcl-2 family proteins in both the cancer and non-cancerous cell lines. 2. Consider using a "BH3 profiling" assay to determine the specific dependencies of the cells. [11]3. Investigate potential off-target effects through kinome scanning or other broad profiling platforms. |
Data Presentation
Table 1: Example Selectivity Profile of Bcl-2 Inhibitors (Binding Affinity, Ki in nmol/L)
| Compound | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 |
| Navitoclax (ABT-263) | <1 | <1 | <1 | >1000 |
| Venetoclax (ABT-199) | <0.01 | 48 | 245 | >4400 |
| Hypothetical this compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Note: Data for Navitoclax and Venetoclax are compiled from publicly available sources. Data for this compound would be populated from experimental findings.
Table 2: Example Cytotoxicity Profile of Bcl-2 Inhibitors (IC50 in µM)
| Cell Line | Cell Type | Bcl-2 Dependence | Navitoclax (ABT-263) | Venetoclax (ABT-199) |
| RS4;11 | B-cell Leukemia | High | 0.01 | 0.002 |
| H146 | Small Cell Lung Cancer | High | 0.03 | >10 |
| Human Platelets | Non-cancerous | Bcl-xL dependent | 0.5 | >10 |
| Primary Human Neutrophils | Non-cancerous | Mcl-1 dependent | >10 | >10 |
| Your Non-Cancerous Cell Line | [Specify] | [Determine] | [Insert Data] | [Insert Data] |
Note: Data are representative and compiled from various studies. Experimental values should be determined for the specific cell lines and conditions used.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the Bcl-2 inhibitor in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate for 3-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assessment using Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the Bcl-2 inhibitor at the desired concentrations for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
References
- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Reducing experimental variability with Bcl-2-IN-14
Welcome to the technical support resource for Bcl-2-IN-14. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and drug development professionals reduce experimental variability and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] The anti-apoptotic Bcl-2 protein promotes cancer cell survival by binding to and sequestering pro-apoptotic proteins like BAX and BAK.[2][3][4] By binding to Bcl-2, this compound disrupts this interaction, freeing pro-apoptotic proteins to initiate the intrinsic mitochondrial pathway of apoptosis, leading to programmed cell death.[2][5]
Q2: How should I dissolve and store this compound?
A2: Like many small molecule inhibitors, this compound may have limited solubility in aqueous buffers.[6][7] It is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[7] For storage, refer to the manufacturer's certificate of analysis, but generally, stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the compound's stability.
Q3: What are appropriate positive and negative controls when using this compound?
A3:
-
Positive Control: Use a cell line known to be sensitive to Bcl-2 inhibition, preferably one with high Bcl-2 expression.[8][9] Additionally, a well-characterized Bcl-2 inhibitor like Venetoclax (ABT-199) can be used as a positive control compound.[1][10]
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration used for this compound) is essential to account for any effects of the solvent on the cells.[9] A cell line with low or no Bcl-2 expression can also serve as a negative biological control.[8]
-
Untreated Control: A sample of cells that receives no treatment is necessary to establish a baseline for viability and apoptosis.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, inhibitors of the Bcl-2 family are often used in combination with other anticancer agents.[11] The rationale is to sensitize cancer cells to other treatments, such as chemotherapy or targeted inhibitors of other pathways (e.g., PARP or MAPK inhibitors), by lowering the threshold for apoptosis.[11][12]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected cytotoxicity in cell viability assays.
| Possible Cause | Recommended Solution |
| Compound Instability | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock. |
| Low Bcl-2 Dependence | Confirm high expression of Bcl-2 and low expression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL in your cell model via Western blot.[13] Resistance can occur if cells rely on these alternative survival proteins.[14] |
| Incorrect Seeding Density | Optimize cell seeding density. Overly confluent or sparse cultures can affect drug sensitivity. Perform a cell titration experiment to find the optimal density. |
| Assay Incubation Time | The induction of apoptosis is time-dependent.[8] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line.[15] |
| Serum Component Interference | Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during treatment, if compatible with cell health. |
Issue 2: Weak or no signal for apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP) in Western blot.
| Possible Cause | Recommended Solution |
| Suboptimal Protein Lysis | Use a lysis buffer containing protease and phosphatase inhibitors.[16] Consider a brief sonication step after adding the lysis buffer to ensure the complete release of mitochondrial and membrane-bound proteins.[17] |
| Poor Antibody Quality | Use a validated antibody for your target protein and species. Check the manufacturer's datasheet for recommended applications and dilutions.[18][19] Run a positive control lysate from cells known to express the target. |
| Timing of Harvest | Apoptosis is a dynamic process. The peak expression of markers like cleaved Caspase-3 can be transient. Perform a time-course experiment to identify the optimal endpoint for harvesting cell lysates. |
| Insufficient Protein Loading | Ensure you are loading a sufficient amount of total protein per lane (typically 20-50 µg).[20] Perform a protein quantification assay (e.g., BCA) before loading.[21] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your target protein. |
Quantitative Data
The following table summarizes the inhibitory activity of this compound and other relevant Bcl-2 family inhibitors. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target(s) | IC50 Value | Cell Line / Assay | Reference |
| This compound | Bcl-2 | 0.471 µM | N/A | [1] |
| HA14-1 | Bcl-2 | ~10 µM | SudHL-4 (NHL) | [8] |
| ABT-199 (Venetoclax) | Bcl-2 | 6.6 µM - 22.4 µM | Melanoma Cell Lines | [12] |
| ABT-263 (Navitoclax) | Bcl-2, Bcl-xL | 2.5 µM - 20 µM | Melanoma Cell Lines | [12] |
| ABT-263 (Navitoclax) | Bcl-2, Bcl-xL | 3.7 µM - 8.8 µM | Ovarian Cancer Cell Lines | [12] |
Visualized Pathways and Workflows
Caption: The intrinsic apoptosis pathway regulated by the Bcl-2 protein family.
Caption: A general experimental workflow for evaluating this compound efficacy.
Caption: A troubleshooting decision tree for unexpected experimental results.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol assesses the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,500-5,000 cells/well) in 100 µL of complete culture medium and incubate for 12-24 hours.[15]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of Bcl-2 and the induction of apoptosis markers like cleaved Caspase-3.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with a protease inhibitor cocktail.[16][21]
-
Protein Quantification: Collect the lysates by centrifugation at 14,000 x g for 20 minutes at 4°C.[21] Determine the protein concentration of the supernatants using a BCA assay.[20]
-
Sample Preparation: Mix 20-50 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[16]
-
SDS-PAGE: Load the samples onto a 10-15% polyacrylamide gel and run electrophoresis to separate proteins by size.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[19][21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your target (e.g., anti-Bcl-2, anti-cleaved Caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[19]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST (10-15 minutes each).[16] Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[16][21]
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control like β-actin or GAPDH.[21]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Selective Bcl-2 Inhibitor Probes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acute toxicity analysis of an inhibitor of BCL2, Disarib, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis of t(14;18)-positive lymphoma cells by a Bcl-2 interacting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bcl-2 family inhibitors sensitize human cancer models to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lessons from gain- and loss-of-function models of pro-survival Bcl2 family proteins: implications for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxaliplatin resistance is enhanced by saracatinib via upregulation Wnt-ABCG1 signaling in hepatocellular carcinoma | springermedizin.de [springermedizin.de]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Bcl-2 Monoclonal Antibody (Bcl-2/100) (14-1028-82) [thermofisher.com]
- 19. Bcl-2 Antibody (#2876) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 20. mdpi.com [mdpi.com]
- 21. pubcompare.ai [pubcompare.ai]
Technical Support Center: Overcoming Resistance to Bcl-2-IN-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bcl-2-IN-14, a novel Bcl-2 inhibitor.
Disclaimer: this compound (also known as Compound 13c) is a recently identified benzothiazole derivative with inhibitory activity against Bcl-2.[1] As of the latest literature review, specific studies on acquired resistance mechanisms to this compound have not been published. Therefore, the troubleshooting and FAQ sections concerning resistance are based on established mechanisms of resistance to other Bcl-2 inhibitors, such as Venetoclax. These should be considered predictive and may serve as a guide for investigating potential resistance to this compound in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] Bcl-2 is an anti-apoptotic protein that promotes cell survival by binding to and sequestering pro-apoptotic proteins like Bax and Bak.[2][3] By binding to Bcl-2, this compound disrupts this interaction, liberating pro-apoptotic proteins.[4] This leads to the activation of the intrinsic mitochondrial apoptosis pathway, culminating in cancer cell death.[2][4]
Q2: What is the reported potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.471 µM in a Bcl-2 inhibition assay.[1]
Q3: In which cancer types is this compound expected to be most effective?
A3: Bcl-2 inhibitors are generally most effective in cancers that are "primed for death" and demonstrate a dependency on Bcl-2 for survival. This is often the case in hematological malignancies like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), where Bcl-2 is frequently overexpressed.[5][6] The efficacy of this compound in specific cancer types should be determined empirically.
Q4: What are the likely mechanisms of acquired resistance to this compound?
A4: Based on studies with other Bcl-2 inhibitors, resistance to this compound may arise from several mechanisms:
-
Upregulation of other anti-apoptotic proteins: Increased expression of Mcl-1 or Bcl-xL can compensate for the inhibition of Bcl-2, sequestering pro-apoptotic proteins and preventing apoptosis.[7][8]
-
Mutations in the Bcl-2 protein: Alterations in the drug-binding site of Bcl-2 can reduce the affinity of this compound, rendering it less effective.[7]
-
Alterations in downstream apoptotic machinery: Mutations or downregulation of pro-apoptotic proteins like Bax and Bak can prevent the execution of apoptosis even when they are released from Bcl-2.[7]
-
Activation of pro-survival signaling pathways: Increased signaling through pathways such as PI3K/AKT/mTOR can promote cell survival and counteract the pro-apoptotic effects of Bcl-2 inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no cytotoxicity of this compound in a previously sensitive cell line. | Development of acquired resistance. | 1. Confirm IC50 shift: Perform a dose-response curve to quantify the change in sensitivity. 2. Analyze protein expression: Use Western blotting to check for upregulation of Mcl-1 and Bcl-xL. 3. Sequence the BCL2 gene: Identify potential mutations in the drug-binding domain. 4. Assess Bax/Bak status: Verify the expression and functionality of these essential pro-apoptotic proteins. |
| High intrinsic resistance to this compound in a new cell line. | Low dependence on Bcl-2 for survival. | 1. Assess Bcl-2 family protein levels: Determine the relative expression of Bcl-2, Mcl-1, and Bcl-xL using Western blotting. High levels of Mcl-1 or Bcl-xL may indicate intrinsic resistance. 2. Perform BH3 profiling: This technique can determine the specific anti-apoptotic dependencies of the cell line. |
| Inconsistent results between experiments. | Issues with compound stability or experimental setup. | 1. Prepare fresh solutions: this compound should be dissolved in a suitable solvent (e.g., DMSO) and stored appropriately. Prepare fresh dilutions for each experiment. 2. Optimize cell density and treatment duration: Ensure consistent cell seeding and treatment times. 3. Use appropriate controls: Include vehicle-only (e.g., DMSO) controls in all experiments. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and a Related Compound. [1]
| Compound | Target | IC50 (µM) |
| This compound (Compound 13c) | Bcl-2 | 0.471 |
| Compound 13d | Bcl-2 | 0.363 |
Table 2: Common Molecular Changes Associated with Resistance to Bcl-2 Inhibitors (General).
| Resistance Mechanism | Key Proteins/Genes | Expected Change in Resistant Cells |
| Upregulation of Anti-Apoptotic Proteins | Mcl-1, Bcl-xL | Increased protein expression |
| Target Mutation | BCL2 | Point mutations in the BH3-binding groove |
| Downstream Effector Alteration | Bax, Bak | Decreased protein expression or inactivating mutations |
| Activation of Survival Pathways | AKT, mTOR, NF-κB | Increased phosphorylation/activation |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Bcl-2 Family Proteins
This protocol is to assess the expression levels of Bcl-2, Mcl-1, and Bcl-xL in sensitive versus resistant cells.
Materials:
-
Cell lysates from sensitive and resistant cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Mcl-1, Bcl-xL, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control to compare protein expression levels.
Visualizations
Caption: The Bcl-2 signaling pathway and the mechanism of action of this compound.
Caption: Potential mechanisms of resistance to Bcl-2 inhibitors like this compound.
References
- 1. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Guide to Bcl-2 Family Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the landscape of Bcl-2 family inhibitors offers a powerful toolkit to probe the mechanisms of apoptosis and develop novel cancer therapeutics. This guide provides a comparative analysis of key inhibitors, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate compounds for your research needs.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them compelling targets for cancer therapy.[1] This family includes pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl1/A-1).[2] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade programmed cell death.[3] Small-molecule inhibitors, often referred to as "BH3 mimetics," have been developed to mimic the action of pro-apoptotic BH3-only proteins, thereby neutralizing the anti-apoptotic Bcl-2 family members and triggering cancer cell death.[4]
This guide focuses on a comparative analysis of some of the most widely studied Bcl-2 family inhibitors, providing quantitative data on their binding affinities, outlining key experimental protocols for their evaluation, and visualizing the underlying biological pathways and experimental workflows.
Performance Comparison of Bcl-2 Family Inhibitors
The efficacy and selectivity of Bcl-2 family inhibitors are critical parameters for their application in research. The following table summarizes the binding affinities (Ki, in nM) of several prominent inhibitors against key anti-apoptotic Bcl-2 family proteins. Lower Ki values indicate higher binding affinity.
| Inhibitor | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Bcl-w (Ki, nM) | Mcl-1 (Ki, nM) | Bfl1/A-1 (Ki, nM) | Selectivity Profile |
| Venetoclax (ABT-199) | <0.01[5] | >4800-fold vs Bcl-2[5] | >4800-fold vs Bcl-2[5] | No activity[5] | - | Highly selective for Bcl-2 |
| Navitoclax (ABT-263) | <0.5-1.0[5] | <0.5-1.0[6] | <1.0[6] | Low affinity[6] | Low affinity[6] | Potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w |
| Obatoclax (GX15-070) | 1110[7] | 4690[7] | 7010[7] | 2000[7] | 5000[7] | Pan-Bcl-2 inhibitor with broad but lower affinity |
| AT-101 (Gossypol) | 280[7] | 3030[7] | 1400[7] | 1750[7] | >10000[7] | Pan-Bcl-2 inhibitor |
| TW-37 | 120[7] | 1100[7] | - | 260[7] | - | Dual inhibitor of Bcl-2 and Mcl-1 |
Key Experimental Protocols
Accurate evaluation of Bcl-2 family inhibitors requires robust experimental methodologies. Below are detailed protocols for three essential assays used in the characterization of these compounds.
BH3 Profiling
BH3 profiling is a functional assay that measures a cell's proximity to apoptosis (apoptotic priming) by assessing the sensitivity of mitochondria to a panel of BH3 peptides.[8][9]
Objective: To determine the dependence of cells on specific anti-apoptotic Bcl-2 proteins for survival.
Methodology:
-
Cell Permeabilization: Cells are permeabilized with a mild detergent like digitonin to allow the entry of BH3 peptides while keeping mitochondrial outer membranes intact.[4]
-
Peptide Treatment: Permeabilized cells are exposed to a panel of synthetic BH3 peptides derived from pro-apoptotic proteins (e.g., BIM, BID, BAD, NOXA, PUMA) at various concentrations.[8]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assessment: MOMP is typically measured by detecting the release of cytochrome c from the mitochondria or by monitoring the loss of mitochondrial membrane potential using dyes like JC-1.[4][8]
-
Data Analysis: The degree of MOMP induced by each BH3 peptide is quantified, revealing the specific anti-apoptotic proteins that are critical for maintaining cell survival. For instance, sensitivity to the BAD BH3 peptide suggests a dependence on Bcl-2 and Bcl-xL, while sensitivity to the NOXA BH3 peptide points to a reliance on Mcl-1.[9]
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to study protein-protein interactions. In the context of Bcl-2 inhibitors, it can be used to demonstrate that an inhibitor disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family members.[10][11]
Objective: To verify that a Bcl-2 inhibitor disrupts the binding of pro-apoptotic proteins (e.g., BIM, BAX) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).
Methodology:
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions. Lysis buffers typically contain mild detergents (e.g., NP-40 or Triton X-100) and protease inhibitors.[11]
-
Inhibitor Treatment: The cell lysate is incubated with the Bcl-2 inhibitor or a vehicle control.
-
Immunoprecipitation: An antibody specific to one of the interacting proteins (e.g., an anti-Bcl-2 antibody) is added to the lysate. The antibody-protein complexes are then captured using protein A/G-conjugated beads.[10]
-
Washing: The beads are washed several times to remove non-specifically bound proteins.[10]
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane for Western blotting. The membrane is then probed with antibodies against the interacting proteins to assess the extent of co-immunoprecipitation. A decrease in the co-precipitated pro-apoptotic protein in the presence of the inhibitor indicates disruption of the protein-protein interaction.
Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic effects of Bcl-2 inhibitors on cancer cells.
Objective: To quantify the dose-dependent effect of a Bcl-2 inhibitor on cell proliferation and survival.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the Bcl-2 inhibitor for a specified period (e.g., 24, 48, or 72 hours).[12]
-
Viability Assessment:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified by measuring the absorbance.[12]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[13]
-
-
Data Analysis: The results are typically expressed as the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability, is then calculated.[12]
Visualizing the Molecular Landscape
Understanding the signaling pathways and experimental workflows is crucial for effective research. The following diagrams, generated using Graphviz, provide a visual representation of these concepts.
Caption: The Bcl-2 family signaling pathway and the mechanism of action of Bcl-2 inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of Bcl-2 family inhibitors.
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.dana-farber.org [labs.dana-farber.org]
- 5. Bcl-2/Bcl-xL Inhibition by Navitoclax vs. Bcl-2 Alone Inhibition by Venetoclax for Induction of Mixed Chimerism in Non-Human Primates - ATC Abstracts [atcmeetingabstracts.com]
- 6. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. content.sph.harvard.edu [content.sph.harvard.edu]
- 9. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating Target Engagement of Bcl-2-IN-14: A Comparative Guide for Researchers
In the landscape of cancer therapeutics, targeting the B-cell lymphoma 2 (Bcl-2) protein family presents a promising strategy to overcome apoptosis resistance in tumor cells. This guide provides a comprehensive comparison of the novel Bcl-2 inhibitor, Bcl-2-IN-14, with established inhibitors such as Venetoclax, ABT-737, and Navitoclax. We delve into the experimental data validating the target engagement of these compounds and provide detailed protocols for key assays, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction to Bcl-2 Inhibition
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, including Bcl-2 itself, prevent programmed cell death by sequestering pro-apoptotic proteins. In many cancers, the overexpression of these anti-apoptotic proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can bind to and inhibit anti-apoptotic Bcl-2 family members, thereby restoring the cell's ability to undergo apoptosis.
This compound has emerged as a novel inhibitor of Bcl-2. Validating its direct interaction with Bcl-2 and quantifying its cellular efficacy are critical steps in its development as a potential therapeutic agent. This guide will compare the available data for this compound with that of well-characterized Bcl-2 inhibitors.
Comparative Analysis of Bcl-2 Inhibitors
The following tables summarize the available quantitative data for this compound and its counterparts. This allows for a direct comparison of their biochemical potency and cellular activity.
| Inhibitor | Target(s) | IC50 (µM) vs. Bcl-2 | Reference |
| This compound (Compound 13c) | Bcl-2 | 0.471 | [1][2] |
| Inhibitor | Target(s) | Binding Affinity (Ki/EC50 in nM) | Assay Type |
| Venetoclax (ABT-199) | Bcl-2 | <0.01 (Ki) | Time-Resolved Fluorescence Resonance Energy Transfer |
| Bcl-xL | 48 (Ki) | Time-Resolved Fluorescence Resonance Energy Transfer | |
| Bcl-w | 22 (Ki) | Time-Resolved Fluorescence Resonance Energy Transfer | |
| Mcl-1 | >4400 (Ki) | Time-Resolved Fluorescence Resonance Energy Transfer | |
| ABT-737 | Bcl-2 | 30.3 (EC50) | Fluorescence Polarization |
| Bcl-xL | 78.7 (EC50) | Fluorescence Polarization | |
| Bcl-w | 197.8 (EC50) | Fluorescence Polarization | |
| Navitoclax (ABT-263) | Bcl-2 | ≤1 (Ki) | Not Specified |
| Bcl-xL | ≤0.5 (Ki) | Not Specified | |
| Bcl-w | ≤1 (Ki) | Not Specified |
Experimental Protocols for Target Validation
Accurate and reproducible experimental methods are paramount in validating the target engagement of a novel inhibitor. Below are detailed protocols for key assays discussed in this guide.
Bcl-2 Inhibition Assay (ELISA-based)
This protocol is based on the method used to determine the IC50 value of this compound[1][2].
Principle: This assay measures the ability of an inhibitor to disrupt the interaction between Bcl-2 and a biotinylated peptide derived from the pro-apoptotic protein Bax. The assay is performed in a 96-well plate coated with a Bcl-2 protein.
Materials:
-
96-well microplate
-
Recombinant human Bcl-2 protein
-
Biotinylated Bax peptide
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS)
-
This compound and other test compounds
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant human Bcl-2 protein (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound protein.
-
Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibitor Incubation: Add serial dilutions of this compound or other test compounds to the wells and incubate for 1 hour at room temperature. Include a vehicle control (e.g., DMSO).
-
Biotinylated Peptide Addition: Add the biotinylated Bax peptide to all wells at a predetermined concentration and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to assess target engagement in a cellular context. The binding of a ligand, such as an inhibitor, can stabilize the target protein, leading to an increase in its melting temperature. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.
Materials:
-
Cultured cells expressing Bcl-2
-
This compound or other test compounds
-
PBS
-
Protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE equipment
-
Western blotting equipment and reagents
-
Anti-Bcl-2 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or a vehicle control for a specified time.
-
Harvesting: Harvest the cells and wash them with PBS.
-
Aliquotting and Heating: Resuspend the cells in PBS with protease and phosphatase inhibitors and aliquot them into PCR tubes. Heat the tubes at different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-Bcl-2 antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to demonstrate the direct interaction between an inhibitor and its target protein within a cellular lysate. An antibody against the target protein is used to pull down the protein, and the presence of the bound inhibitor is detected.
Materials:
-
Cultured cells expressing Bcl-2
-
This compound or other test compounds
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Anti-Bcl-2 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting equipment and reagents
-
Antibody to detect the compound (if available) or downstream effectors
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Bcl-2 antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complex from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting. Probe the membrane with an antibody against a known interacting partner of Bcl-2 (e.g., Bax or Bak) to see if the inhibitor disrupts this interaction.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay quantifies the extent of apoptosis induced by an inhibitor. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Materials:
-
Cultured cells
-
This compound or other test compounds
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of the inhibitor for a specified time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Visualizing Molecular Interactions and Experimental Plans
To further clarify the concepts discussed, the following diagrams illustrate the Bcl-2 signaling pathway, a general workflow for target validation, and a comparative logic for evaluating Bcl-2 inhibitors.
Caption: Bcl-2 signaling pathway and the mechanism of action of Bcl-2 inhibitors.
Caption: General experimental workflow for validating a novel Bcl-2 inhibitor.
Caption: Logical framework for the comparative analysis of Bcl-2 inhibitors.
References
A Head-to-Head Comparison of Bcl-2 Inhibitors: Bcl-2-IN-14 vs. ABT-199 (Venetoclax)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the specificity and performance of two Bcl-2 inhibitors: the novel compound Bcl-2-IN-14 and the FDA-approved drug ABT-199 (Venetoclax). This analysis is based on available preclinical data and aims to inform research and development decisions.
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis and a validated target in oncology. Inhibition of Bcl-2 can restore the natural process of programmed cell death in cancer cells, making it an attractive therapeutic strategy. While ABT-199 (Venetoclax) has established itself as a potent and highly selective Bcl-2 inhibitor in clinical practice, the landscape of Bcl-2 targeting is continually evolving with the emergence of new chemical entities like this compound. This guide offers a detailed comparison of these two compounds.
Mechanism of Action: BH3 Mimetics
Both this compound and ABT-199 are classified as BH3 mimetics. They function by mimicking the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA). By binding to the BH3-binding groove of anti-apoptotic proteins like Bcl-2, they displace pro-apoptotic proteins, thereby triggering the mitochondrial pathway of apoptosis.
Caption: Mechanism of action of Bcl-2 inhibitors.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the known inhibitory activities of this compound and ABT-199 against Bcl-2 and other key anti-apoptotic family members. This data is crucial for understanding the specificity and potential off-target effects of each compound.
| Compound | Target | Assay Type | IC50 / Ki | Selectivity Profile | Reference |
| This compound | Bcl-2 | Not Specified | IC50: 0.471 µM | Data on selectivity for other Bcl-2 family members (Bcl-xL, Mcl-1, etc.) is not currently available. | [1] |
| ABT-199 (Venetoclax) | Bcl-2 | Cell-free | Ki: <0.01 nM | >4800-fold more selective for Bcl-2 versus Bcl-xL and Bcl-w. No activity against Mcl-1. | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the typical experimental protocols used to assess the activity of Bcl-2 inhibitors.
In Vitro Binding Assays
Objective: To determine the binding affinity of an inhibitor to its target protein.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (Commonly used for ABT-199):
-
Reagents: Recombinant His-tagged Bcl-2 protein, biotinylated BH3 peptide (e.g., from BIM), Europium-labeled anti-His antibody (donor), and Streptavidin-labeled acceptor fluorophore.
-
Procedure:
-
The inhibitor is incubated with the Bcl-2 protein.
-
The biotinylated BH3 peptide is added, followed by the donor and acceptor fluorophores.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader. A decrease in the F-RET signal indicates inhibition of the protein-peptide interaction.
-
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Caption: Workflow for a TR-FRET based binding assay.
Cellular Apoptosis Assays
Objective: To measure the ability of an inhibitor to induce apoptosis in cancer cell lines.
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry:
-
Cell Culture: Cancer cell lines known to be dependent on Bcl-2 for survival are cultured.
-
Treatment: Cells are treated with varying concentrations of the inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Staining: Cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (which enters and stains the DNA of necrotic or late apoptotic cells).
-
Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells is plotted against the inhibitor concentration to determine the EC50 (half-maximal effective concentration).
Caption: Workflow for a cellular apoptosis assay.
Discussion and Future Directions
ABT-199 (Venetoclax) is a highly potent and selective Bcl-2 inhibitor with sub-nanomolar affinity. Its specificity is well-characterized, demonstrating minimal activity against other Bcl-2 family members, which contributes to its favorable safety profile, particularly the reduced risk of thrombocytopenia associated with Bcl-xL inhibition.
This compound is a more recently identified compound with a reported IC50 in the sub-micromolar range. While this indicates activity against Bcl-2, further investigation is required to fully understand its therapeutic potential. Key missing information includes its selectivity profile against other anti-apoptotic proteins like Bcl-xL and Mcl-1. High selectivity is a critical attribute for modern targeted therapies to minimize off-target toxicities.
For researchers and drug developers, ABT-199 serves as a benchmark for Bcl-2 inhibition. Future studies on this compound should focus on:
-
Comprehensive Selectivity Profiling: Assessing its binding affinity and inhibitory activity against a panel of Bcl-2 family members.
-
Cellular Efficacy: Evaluating its ability to induce apoptosis in a range of Bcl-2-dependent cancer cell lines.
-
In Vivo Studies: Determining its pharmacokinetic properties, efficacy, and safety in animal models.
This comparative guide will be updated as more data on this compound and other emerging Bcl-2 inhibitors become available.
References
Head-to-head comparison of Bcl-2-IN-14 and other BH3 mimetics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various BH3 mimetics, a promising class of anti-cancer agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and workflows to aid in the evaluation and selection of these compounds for research and development.
BH3 mimetics are small molecules designed to mimic the action of BH3-only proteins, which are natural antagonists of the pro-survival B-cell lymphoma 2 (Bcl-2) family of proteins. By binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members (such as Bcl-2, Bcl-xL, and Mcl-1), BH3 mimetics displace pro-apoptotic proteins, thereby triggering the mitochondrial pathway of apoptosis in cancer cells. This guide focuses on a comparative analysis of these compounds, with a particular interest in Bcl-2-IN-14.
Performance Data of BH3 Mimetics
The table below summarizes the available data for a selection of prominent BH3 mimetics to provide a comparative context.
| Compound | Target(s) | Binding Affinity (Ki, nM) | Cellular Activity (IC50) | Reference(s) |
| Venetoclax (ABT-199) | Bcl-2 | <0.01 | Varies by cell line (nM to µM range) | [2] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Bcl-2: ≤1, Bcl-xL: ≤1, Bcl-w: ≤1 | Varies by cell line (nM to µM range) | [3] |
| A-1331852 | Bcl-xL | <0.01 | Varies by cell line | Not explicitly found |
| S63845 | Mcl-1 | <1 | Varies by cell line | Not explicitly found |
| Obatoclax (GX15-070) | Pan-Bcl-2 | Bcl-2: 3, Bcl-xL: 2.9, Mcl-1: 6.6 | Varies by cell line | [4] |
| Compound 14 | Bcl-2, Bcl-xL | Very weak | > 10 µM | [1] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and evaluation of BH3 mimetics, the following diagrams illustrate the Bcl-2 signaling pathway and a typical experimental workflow.
Caption: The Bcl-2 signaling pathway illustrating the interplay between pro-survival and pro-apoptotic proteins.
Caption: A typical experimental workflow for the preclinical evaluation of BH3 mimetics.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize BH3 mimetics.
Cellular Viability Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with a BH3 mimetic.
Materials:
-
Cancer cell lines of interest
-
BH3 mimetics (e.g., this compound, Venetoclax)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with varying concentrations of the BH3 mimetic and a vehicle control (e.g., DMSO) for a predetermined time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Gently harvest the cells, including both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls are necessary for proper compensation and gating.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the IC50 value of the compound.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if a BH3 mimetic disrupts the interaction between pro-survival and pro-apoptotic Bcl-2 family proteins.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody specific to the pro-survival protein of interest (e.g., anti-Bcl-2)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the cell pellets in cold lysis buffer.
-
Pre-clearing: (Optional) Pre-clear the lysate with beads/resin to reduce non-specific binding.
-
Immunoprecipitation: Incubate the lysate with the primary antibody to form an antibody-antigen complex.
-
Complex Capture: Add Protein A/G beads/resin to the lysate to capture the antibody-antigen complex.
-
Washing: Wash the beads/resin several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads/resin.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against the interacting pro-apoptotic proteins (e.g., anti-Bim, anti-Bax) to assess the disruption of the protein-protein interaction.
BH3 Profiling
BH3 profiling is a functional assay that measures the mitochondrial apoptotic priming of cells, indicating their dependence on specific anti-apoptotic Bcl-2 proteins for survival.
Materials:
-
Cell suspension
-
A panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA)
-
Permeabilization buffer (containing digitonin)
-
Mitochondrial membrane potential-sensitive dye (e.g., JC-1) or cytochrome c antibody
-
Plate reader or flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cells to be profiled.
-
Permeabilization: Permeabilize the cells with a buffer containing a mild detergent like digitonin to allow entry of the BH3 peptides while keeping the mitochondrial outer membrane intact.
-
Peptide Treatment: Expose the permeabilized cells to a panel of BH3 peptides at various concentrations.
-
Mitochondrial Depolarization Measurement:
-
Plate Reader Method: Add a mitochondrial membrane potential-sensitive dye (e.g., JC-1) and measure the change in fluorescence over time. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Flow Cytometry Method: Fix and stain the cells with an antibody against cytochrome c. A decrease in cytochrome c staining indicates its release from the mitochondria.
-
-
Data Analysis: Analyze the degree of mitochondrial outer membrane permeabilization induced by each BH3 peptide to determine the cell's dependence on specific anti-apoptotic proteins.
This guide provides a framework for the comparative evaluation of BH3 mimetics. The provided protocols and diagrams serve as a resource for researchers in the field of cancer biology and drug discovery to design and interpret experiments aimed at understanding and targeting the Bcl-2-mediated apoptotic pathway.
References
- 1. Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bcl-2 Inhibitors: Evaluating Bcl-2-IN-14 Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Bcl-2 inhibitor, Bcl-2-IN-14, with other well-established Bcl-2 inhibitors, namely Venetoclax and Navitoclax. The information is intended for researchers, scientists, and drug development professionals working in the fields of oncology and apoptosis. This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological pathways and workflows.
Introduction to Bcl-2 and Apoptosis Inhibition
The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway. In many cancers, the overexpression of Bcl-2 allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy. Consequently, inhibiting Bcl-2 has emerged as a promising therapeutic strategy. This guide focuses on this compound, a novel benzothiazole-based Bcl-2 inhibitor, and compares its performance with the clinically approved drugs Venetoclax and Navitoclax.
Quantitative Comparison of Bcl-2 Inhibitors
The following table summarizes the available quantitative data for this compound, Venetoclax, and Navitoclax. It is important to note that direct comparative studies under identical experimental conditions are limited, and the selectivity profile for this compound against other Bcl-2 family members has not been publicly reported.
| Inhibitor | Target(s) | IC50 (Bcl-2) | Ki (Bcl-2) | Ki (Bcl-xL) | Ki (Mcl-1) |
| This compound | Bcl-2 | 0.471 µM[1][2] | Not Reported | Not Reported | Not Reported |
| Venetoclax | Bcl-2 | Not Widely Reported | <0.01 nM - 1.3 nM | >1 µM | >1 µM |
| Navitoclax | Bcl-2, Bcl-xL, Bcl-w | Not Widely Reported | ≤1 nM | ≤0.5 nM | Weakly binds |
Note: IC50 (Half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The data presented is compiled from various sources and may have been determined using different assay conditions.
Signaling Pathway and Mechanism of Action
Bcl-2 inhibitors, also known as BH3 mimetics, function by binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins. This action displaces pro-apoptotic proteins like BIM and BID, which can then activate the effector proteins BAX and BAK. The activation of BAX and BAK leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and the subsequent activation of caspases, ultimately leading to apoptosis.
Experimental Workflow for Inhibitor Evaluation
The evaluation of Bcl-2 inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action. A generalized workflow is depicted below.
Experimental Protocols
In Vitro Bcl-2 Inhibition Assay (ELISA-based)
This protocol describes a method to determine the IC50 value of a test compound against Bcl-2.
Materials:
-
Recombinant human Bcl-2 protein
-
Biotinylated BH3 peptide (e.g., from BIM or BAD)
-
Streptavidin-coated microplate
-
Anti-Bcl-2 antibody conjugated to an enzyme (e.g., HRP)
-
Enzyme substrate (e.g., TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS)
-
Stop solution (e.g., 2N H₂SO₄)
-
Test compound (e.g., this compound) and a reference inhibitor (e.g., Venetoclax)
Procedure:
-
Coat the streptavidin-coated microplate with the biotinylated BH3 peptide and incubate.
-
Wash the plate to remove unbound peptide.
-
Add the recombinant Bcl-2 protein to the wells.
-
Add serial dilutions of the test compound and the reference inhibitor to the wells. Include a control with no inhibitor.
-
Incubate to allow for binding between Bcl-2 and the BH3 peptide.
-
Wash the plate to remove unbound Bcl-2.
-
Add the enzyme-conjugated anti-Bcl-2 antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the enzyme substrate and incubate to allow for color development.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes a method to assess the pro-apoptotic activity of a Bcl-2 inhibitor in a cancer cell line.
Materials:
-
A Bcl-2 dependent cancer cell line (e.g., a lymphoma or leukemia cell line)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) and a reference inhibitor (e.g., Venetoclax)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere (if applicable) or grow to a suitable density.
-
Treat the cells with various concentrations of the test compound and the reference inhibitor. Include a vehicle-treated control.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Compare the percentage of apoptotic cells in the treated samples to the control to determine the pro-apoptotic effect of the inhibitor.
Conclusion
This compound is a novel benzothiazole-based inhibitor of Bcl-2 with a reported IC50 value of 0.471 µM.[1][2] This places it in the sub-micromolar range of potency. However, for a comprehensive evaluation of its therapeutic potential, further studies are required to determine its binding affinity (Ki) and, critically, its selectivity profile against other anti-apoptotic Bcl-2 family members such as Bcl-xL and Mcl-1. Compared to the highly potent and selective Bcl-2 inhibitor Venetoclax (Ki <0.01 nM), this compound currently appears to be less potent. Navitoclax, a dual inhibitor of Bcl-2 and Bcl-xL, exhibits high potency for both proteins. The detailed experimental protocols provided in this guide can be utilized for the further characterization of this compound and for conducting direct comparative studies with other Bcl-2 inhibitors. Future research should focus on elucidating the complete pharmacological profile of this compound to better understand its potential as a research tool or a therapeutic agent.
References
A Comparative Analysis: The Targeted Approach of Bcl-2 Inhibition Versus Standard Chemotherapy
In the landscape of oncology research and drug development, the paradigm is continually shifting from broad-spectrum cytotoxic agents to precisely targeted therapies. This guide provides a comparative overview of inhibiting the B-cell lymphoma 2 (Bcl-2) protein family, a key regulator of apoptosis, against the mechanisms of standard chemotherapy agents. We will use the conceptual framework of a Bcl-2 inhibitor, exemplified by research compounds like Bcl-2-IN-14 and the clinically approved drug Venetoclax, to contrast with traditional cytotoxic approaches.
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members, such as Bcl-2 itself, prevent programmed cell death, and their overexpression is a hallmark of many cancers, contributing to tumorigenesis and resistance to therapy.[2][3][4] Targeting these proteins directly offers a strategy to selectively induce apoptosis in cancer cells that are dependent on them for survival. This contrasts sharply with standard chemotherapy agents, which typically induce cell death by causing widespread DNA damage or interfering with essential cellular processes like mitosis, affecting both cancerous and healthy rapidly dividing cells.
Comparative Mechanism of Action
Bcl-2 Inhibition: Restoring Apoptosis
The intrinsic pathway of apoptosis is controlled by a balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[5][6][7] Anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 function by sequestering pro-apoptotic "effector" proteins (Bax and Bak) and "activator" BH3-only proteins (e.g., Bim, Puma).[8][9] This sequestration prevents Bax and Bak from oligomerizing and forming pores in the outer mitochondrial membrane.
Bcl-2 inhibitors, often referred to as "BH3 mimetics," are small molecules designed to fit into the BH3-binding groove of anti-apoptotic proteins like Bcl-2.[10] By occupying this groove, they displace the pro-apoptotic activator proteins. Once liberated, these activators can trigger the activation and oligomerization of Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[11][12] This targeted mechanism is designed to kill cells that are "primed for death," relying heavily on Bcl-2 for their survival.[13]
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 Pathway | GeneTex [genetex.com]
- 7. scispace.com [scispace.com]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
Safety Operating Guide
Prudent Disposal of Bcl-2-IN-14: A Guide for Laboratory Professionals
The Bcl-2 family of proteins are central regulators of apoptosis (programmed cell death). Small molecule inhibitors targeting these proteins, such as Bcl-2-IN-14, are potent compounds requiring careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard Assessment of a Related Compound
To provide a framework for understanding the potential hazards of this compound, the following table summarizes the hazard information for a similar compound, Bcl-2-IN-2. It is crucial to handle this compound with at least the same level of precaution.
| Hazard Class | GHS Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | P273: Avoid release to the environment. P391: Collect spillage. |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | P273: Avoid release to the environment. P391: Collect spillage. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Data presented is for the related compound Bcl-2-IN-2 and should be used as a precautionary guide for this compound.
Step-by-Step Disposal Procedures for this compound
The following procedures provide a general framework for the safe disposal of this compound and associated waste.
Personal Protective Equipment (PPE)
Before handling this compound in any form (neat, in solution, or as waste), ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
Segregation of Waste
Proper segregation of waste at the point of generation is critical. Use clearly labeled, dedicated waste containers for each waste stream.
-
Solid Waste:
-
Contaminated Consumables: Pipette tips, tubes, vials, gloves, bench paper, and other contaminated disposable items should be collected in a dedicated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "this compound."
-
Neat Compound: Unused or expired neat this compound should be kept in its original, tightly sealed container. Do not mix with other waste.
-
-
Liquid Waste:
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled "Hazardous Chemical Waste" with the full chemical name "this compound" and an approximate concentration.
-
Organic Solvent Solutions: If this compound is dissolved in an organic solvent (e.g., DMSO), collect this waste in a separate, appropriately rated solvent waste container. The container must be labeled with the names and percentages of all constituents.
-
Decontamination of Work Surfaces
After handling this compound, decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) with a suitable solvent (such as 70% ethanol) followed by a laboratory-grade detergent and water. The cleaning materials (e.g., wipes) should be disposed of as solid hazardous chemical waste.
Storage of Waste
Store all this compound waste in a designated, secure area away from incompatible materials. This area should be clearly marked as a satellite accumulation area for hazardous waste.
Final Disposal
Arrange for the pickup and disposal of all this compound waste through your institution's EHS department. All waste must be disposed of through a licensed hazardous waste contractor. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from work with this compound.
Caption: Workflow for the safe disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
